Antifungal agent 70
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H25ClN2O4 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
InChI Key |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapies. A thorough understanding of the mechanisms of action of existing and emerging antifungal agents is paramount for the development of new, more effective treatments. This technical guide provides a detailed overview of the core mechanisms of action of major classes of antifungal drugs, including those targeting the cell membrane, cell wall, and other essential cellular processes. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction
For decades, the arsenal of antifungal agents has been primarily limited to a few classes of drugs that target the fungal cell membrane and cell wall.[1][2] These include the polyenes, azoles, and echinocandins. While these drugs have been effective, their widespread use has led to the development of resistance, necessitating the search for new antifungal agents with novel mechanisms of action.[1][2] This guide will delve into the established mechanisms of these traditional antifungals and explore the innovative strategies employed by the next generation of antifungal agents currently in development.
Antifungal Agents Targeting the Fungal Cell Membrane
The fungal cell membrane is a critical structure for maintaining cellular integrity and function. Its unique composition, particularly the presence of ergosterol instead of cholesterol, has made it a primary target for antifungal drug development.[3][4]
Polyenes (e.g., Amphotericin B)
Polyenes are a class of antifungal agents that directly interact with ergosterol in the fungal cell membrane.[3][5]
Mechanism of Action: Amphotericin B, a prominent polyene, binds to ergosterol, leading to the formation of pores or channels in the cell membrane.[5][6] This disruption of membrane integrity results in the leakage of essential intracellular contents, such as ions and small organic molecules, ultimately leading to cell death.[5] This mechanism is considered fungicidal.[5]
Signaling Pathway and Experimental Workflow:
Caption: Mechanism of action of Amphotericin B.
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)
Azoles are a broad class of fungistatic agents that inhibit the synthesis of ergosterol.[2][4] They are categorized into two main groups: imidazoles and triazoles.[4]
Mechanism of Action: Azoles target the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][7] This enzyme is a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol.[2][3] By inhibiting this step, azoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, which disrupts membrane structure and function and inhibits fungal growth.[3][4][7]
Ergosterol Biosynthesis Pathway Inhibition:
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Antifungal Agents Targeting the Fungal Cell Wall
The fungal cell wall is a unique and essential structure not present in mammalian cells, making it an attractive target for antifungal therapy.
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Echinocandins are a class of antifungals that inhibit the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall.[2][5]
Mechanism of Action: Echinocandins non-competitively inhibit the enzyme 1,3-β-D-glucan synthase.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[4] This class of drugs is generally fungicidal against Candida species and fungistatic against Aspergillus species.[5]
Cell Wall Synthesis Inhibition Pathway:
Caption: Mechanism of action of echinocandin antifungals.
Novel Antifungal Agents and Their Mechanisms
Several new antifungal agents with novel mechanisms of action are in late-stage development, offering hope for treating infections caused by resistant fungal pathogens.[1]
Manogepix (APX001A)
Mechanism of Action: Manogepix inhibits the fungal enzyme Gwt1, an acyltransferase involved in the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway.[1][6] This pathway is essential for trafficking mannoproteins to the fungal cell membrane and wall.[1] Inhibition of Gwt1 disrupts cell wall integrity and fungal growth.[6]
Olorofim
The search results did not provide specific details on the mechanism of action for Olorofim.
ATI-2307
Mechanism of Action: ATI-2307 is an aromatic diamidine that causes the collapse of the fungal mitochondrial membrane potential by inhibiting the respiratory chain complex.[1] This leads to decreased adenosine triphosphate (ATP) levels and subsequent cell death.[1]
Data Summary
The following tables summarize key data for various antifungal agents based on the available literature.
Table 1: Antifungal Agents and Their Mechanisms of Action
| Antifungal Class | Example(s) | Primary Target | Mechanism of Action | Effect |
| Polyenes | Amphotericin B | Ergosterol | Forms pores in the cell membrane, leading to leakage of intracellular contents.[5][6] | Fungicidal[5] |
| Azoles | Fluconazole, Itraconazole | Lanosterol 14α-demethylase (Erg11) | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols.[2][7] | Fungistatic[4] |
| Echinocandins | Caspofungin, Micafungin | 1,3-β-D-glucan synthase | Inhibits cell wall synthesis by blocking β-1,3-D-glucan production.[1][2] | Fungicidal/Fungistatic[5] |
| GPI Inhibitors | Manogepix | Gwt1 Acyltransferase | Inhibits the GPI-anchored protein maturation pathway, disrupting cell wall integrity.[1][6] | Not specified |
| Mitochondrial Inhibitors | ATI-2307 | Respiratory Chain Complex | Collapses mitochondrial membrane potential, decreasing ATP levels.[1] | Not specified |
Table 2: Spectrum of Activity of Selected Antifungal Agents
| Antifungal Agent | Spectrum of Activity |
| Amphotericin B | Broad spectrum, including most pathogenic fungi.[8] |
| Fluconazole | Active against most Candida species (with exceptions), Cryptococcus neoformans. |
| Echinocandins | Potent activity against Candida and Aspergillus species.[1] |
| Manogepix | Broad-spectrum in vitro activity against fungi.[1] |
| ATI-2307 | In vitro activity against Candida species, including azole and echinocandin-resistant strains.[1] |
Experimental Protocols
The elucidation of the mechanisms of action of antifungal agents relies on a variety of in vitro and in vivo experimental protocols.
In Vitro Susceptibility Testing
-
Broth Microdilution: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. Serial dilutions of the drug are incubated with a standardized fungal inoculum, and the lowest concentration that inhibits visible growth is recorded as the MIC.
-
Disk Diffusion: A paper disk impregnated with the antifungal agent is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
-
Minimum Fungicidal Concentration (MFC): Following an MIC test, an aliquot from the wells showing no growth is subcultured onto drug-free agar. The lowest concentration that results in no growth on the subculture is the MFC.
In Vivo Efficacy Studies
-
Murine Models of Systemic Infection: Mice are infected with a lethal dose of a fungal pathogen and then treated with the antifungal agent. Survival rates and fungal burden in various organs (e.g., kidneys, brain, lungs) are assessed to determine the in vivo efficacy of the drug.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies are conducted in animal models to understand the relationship between drug exposure (PK) and its antifungal effect (PD). This information is crucial for optimizing dosing regimens in humans.
Mechanistic Studies
-
Enzyme Inhibition Assays: To confirm the target of an antifungal agent, in vitro assays are performed using the purified target enzyme. The ability of the drug to inhibit the enzyme's activity is measured.
-
Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or RNA sequencing can be used to study the effect of an antifungal agent on the expression of genes involved in the target pathway or in stress response pathways.
-
Microscopy: Electron microscopy (both scanning and transmission) can be used to visualize the morphological changes in fungal cells treated with an antifungal agent, providing insights into its mechanism of action.
Conclusion
The field of antifungal drug discovery is continuously evolving, with a growing emphasis on identifying novel targets and mechanisms to combat the threat of resistance. A deep understanding of the molecular interactions between antifungal agents and their fungal targets is essential for the rational design of new and improved therapies. This guide provides a foundational overview of these mechanisms, which will hopefully serve as a valuable resource for the scientific community dedicated to addressing the challenges of invasive fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
Antifungal Agent 70: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris, presents a significant and growing threat to global public health. In the ongoing search for novel therapeutics, a promising candidate, designated Antifungal Agent 70 (also identified as compound 14 in foundational research), has been discovered. This dihydroeugenol-imidazole derivative has demonstrated potent activity against multi-resistant Candida auris. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, based on the pivotal work of Péret et al.[1][2].
Discovery and Core Structure
This compound is a novel miconazole-based azole synthesized from dihydroeugenol, a derivative of the natural product eugenol. Its chemical formula is C₂₃H₂₅ClN₂O₄, with a molar mass of 428.91 g/mol . The core innovation of this compound lies in its hybrid structure, combining the scaffold of a known antifungal class (azoles) with a moiety derived from a natural, biologically active compound.
Quantitative Data Summary
The antifungal activity of this compound and its eugenol-derived counterpart (compound 13) has been quantified against several clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC) values are summarized below.
| Compound | Fungal Species | MIC (μM) | Reference Compound | MIC (μM) |
| This compound (Compound 14) | Candida auris (multi-resistant) | 36.4 | Miconazole | 74.9 |
| Fluconazole | 209.0 | |||
| Compound 13 (Eugenol-imidazole) | Candida albicans | 4.6 | Miconazole | 150.2 |
Data sourced from Péret et al. (2023).[1][2]
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the research publication, the following methodologies represent the standard procedures for the key experiments conducted in the discovery and characterization of this compound.
General Synthesis of Dihydroeugenol-Imidazole Derivatives
The synthesis of this compound involves a multi-step process starting from dihydroeugenol. A generalized protocol is as follows:
-
Intermediate Formation: Dihydroeugenol is first reacted to introduce a leaving group, typically by tosylation or mesylation of the primary alcohol, creating an activated intermediate.
-
Nucleophilic Substitution: The activated dihydroeugenol derivative is then reacted with a substituted imidazole, likely a chlorinated derivative, in the presence of a suitable base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide). The imidazole nitrogen acts as a nucleophile, displacing the leaving group to form the ether linkage.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final pure compound.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Ergosterol Biosynthesis Inhibition Assay
The effect on the ergosterol biosynthesis pathway is a key indicator of the mechanism of action for azole antifungals.
-
Fungal Culture and Treatment: A fungal culture (e.g., Candida albicans) is grown to mid-log phase and then treated with the test compound at a sub-inhibitory concentration. A known ergosterol biosynthesis inhibitor (e.g., fluconazole) is used as a positive control.
-
Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the non-saponifiable lipids are extracted using a solution of alcoholic potassium hydroxide followed by extraction with n-heptane.
-
Spectrophotometric Analysis: The sterol composition of the extracts is analyzed by scanning spectrophotometry between 240 and 300 nm. The presence of ergosterol and the accumulation of the intermediate 24(28)-dehydroergosterol can be detected by their characteristic four-peaked absorbance curves. A reduction in the ergosterol-specific peaks and an increase in the peaks corresponding to the intermediate indicate inhibition of the ergosterol biosynthesis pathway.
-
Quantification: The percentage of ergosterol is calculated from the absorbance values at specific wavelengths.
Visualizations
Logical Synthesis Workflow
Caption: Generalized synthesis workflow for this compound.
Proposed Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
This compound represents a significant advancement in the development of new treatments for infections caused by multidrug-resistant fungi. Its novel structure, derived from the natural product eugenol, and its potent activity against Candida auris highlight its potential as a lead compound for further optimization. The proposed mechanism of action, consistent with that of established azole antifungals, provides a solid foundation for its continued development. Further in vivo studies and toxicological profiling are warranted to fully elucidate the therapeutic potential of this promising new antifungal agent.
References
"Antifungal agent 70" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 70, also identified as compound 13 or dihydroeugenol-imidazole 14 in the scientific literature, is a novel synthetic azole derivative with demonstrated efficacy against clinically significant and drug-resistant fungal pathogens.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antifungal activity, and mechanism of action, compiled from the available scientific literature. The information presented herein is intended to support further research and development of this promising antifungal candidate.
Chemical Structure and Properties
This compound is a dihydroeugenol-imidazole derivative. Its chemical structure is characterized by an imidazole ring, a core feature of azole antifungals, linked to a dihydroeugenol moiety.
Chemical Structure:
Unfortunately, a publicly available, high-resolution image of the chemical structure of this compound (compound 13/14 from Péret et al., 2023) could not be located in the searched resources. For a definitive representation, it is recommended to consult the full-text article from the European Journal of Medicinal Chemistry.
Physicochemical Properties:
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅ClN₂O₄ | [3] |
| Molar Mass | 428.91 g/mol | [3] |
Antifungal Activity
This compound has demonstrated significant in vitro activity against a range of pathogenic yeasts. Of particular note is its efficacy against multi-drug resistant strains.
Table of Minimum Inhibitory Concentrations (MICs):
| Fungal Species | Strain | MIC (μM) | Reference |
| Candida auris | (Multi-resistant) | 36.4 | [1][2] |
| Candida albicans | - | 4.6 | [2] |
Note: The referenced literature indicates that this compound was tested against a broader range of Candida species and Cryptococcus gattii. However, the specific MIC values for those organisms were not available in the public abstracts. Access to the full publication is required for a complete dataset.
Mechanism of Action
Consistent with other azole-class antifungals, this compound exerts its fungal growth-inhibitory effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Ergosterol Biosynthesis Inhibition:
The primary molecular target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.
Signaling Pathway Diagram:
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following sections detail the generalized experimental methodologies relevant to the characterization of this compound, based on standard laboratory practices. The specific protocols employed in the primary research may have variations.
A. Synthesis of Dihydroeugenol-Imidazole Derivatives:
While the precise, step-by-step synthesis of this compound is proprietary to the original research, a general synthetic approach for imidazole derivatives often involves a multi-component reaction. One common method is the Van Leusen imidazole synthesis, which utilizes a tosylmethylisocyanide (TosMIC) reagent. A plausible, though generalized, workflow is outlined below.
Experimental Workflow Diagram:
Caption: Generalized workflow for the synthesis of imidazole derivatives.
B. Antifungal Susceptibility Testing (Broth Microdilution):
The antifungal activity of this compound was likely determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
C. Ergosterol Biosynthesis Assay:
To confirm the mechanism of action, the effect of this compound on ergosterol production in fungal cells can be quantified. A common method involves spectrophotometric analysis of extracted sterols.
Protocol:
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium in the presence of sub-lethal concentrations of this compound. A control culture without the antifungal agent is also prepared.
-
Cell Harvesting and Saponification: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is then treated with a strong base (e.g., potassium hydroxide in ethanol) and heated to break open the cells and hydrolyze lipids.
-
Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the mixture using an organic solvent such as n-heptane.
-
Spectrophotometric Analysis: The extracted sterol solution is analyzed using a UV-Vis spectrophotometer. The characteristic absorbance spectrum of ergosterol allows for its quantification.[4][5]
-
Data Analysis: The amount of ergosterol in the treated cells is compared to that in the untreated control cells to determine the percentage of ergosterol biosynthesis inhibition.
Conclusion
This compound is a promising new dihydroeugenol-imidazole derivative with potent activity against pathogenic fungi, including multi-drug resistant Candida auris. Its mechanism of action through the inhibition of ergosterol biosynthesis is well-established for the azole class of antifungals. The data presented in this guide, though limited by the public availability of the full research article, provides a solid foundation for further investigation into its therapeutic potential. Future work should focus on obtaining a more comprehensive antifungal activity profile, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Antifungal Agent 70 (Dihydroeugenol-Imidazole 14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 70, identified as dihydroeugenol-imidazole 14, is a novel synthetic compound belonging to the imidazole class of antifungal agents. It is a derivative of eugenol, a natural phenolic compound found in clove oil, and has demonstrated notable activity against pathogenic fungi, particularly multi-drug resistant strains. This technical guide provides a comprehensive overview of the available data on the spectrum of activity, mechanism of action, and experimental protocols related to this compound and its analogs.
Spectrum of Activity
The antifungal activity of this compound and its closely related analog, eugenol-imidazole 13, has been primarily evaluated against clinically significant yeasts of the Candida and Cryptococcus genera. Quantitative data, expressed as Minimum Inhibitory Concentrations (MIC), are summarized below.
| Fungal Species | Compound | MIC (µM) | Reference Compound | MIC (µM) |
| Candida auris (multi-resistant) | Dihydroeugenol-imidazole 14 | 36.4 | Miconazole | 74.9 |
| Fluconazole | 209.0 | |||
| Candida albicans | Eugenol-imidazole 13 | 4.6 | Miconazole | 150.2 |
| Cryptococcus gattii | Imidazoles 9, 10, 13, 14 | 4.6 - 75.3 | - | - |
Data sourced from a study on new miconazole-based azoles derived from eugenol and dihydroeugenol.[1][2]
The broader spectrum of activity for dihydroeugenol-imidazole 14 against other pathogenic fungi, such as Aspergillus species and dermatophytes, has not been extensively reported in the available literature. However, the parent compound, eugenol, has demonstrated activity against various species of Aspergillus, Penicillium, and Fusarium.[3] Further research is required to fully elucidate the complete antifungal spectrum of this specific derivative.
Mechanism of Action
The primary mechanism of action for imidazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This is achieved through the targeting of the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.
Docking studies have suggested that the imidazole moiety of eugenol-derived azoles, including presumably dihydroeugenol-imidazole 14, interacts with the heme group in the active site of CYP51.[2] This interaction prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of cell membrane integrity and function. This ultimately results in the inhibition of fungal growth.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Synthesis of Dihydroeugenol-Imidazole Derivatives
While a detailed, step-by-step protocol for the synthesis of dihydroeugenol-imidazole 14 is not publicly available, the general synthesis of imidazole derivatives often follows established organic chemistry principles. A plausible synthetic workflow based on common imidazole synthesis methods is outlined below. The van Leusen imidazole synthesis is a widely used method for creating substituted imidazoles.[4][5]
Caption: General workflow for the synthesis of imidazole derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal activity of dihydroeugenol-imidazole 14 was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7][8]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic fungi.
Materials:
-
Test compound (Dihydroeugenol-imidazole 14)
-
Fungal isolates (e.g., Candida auris)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of dihydroeugenol-imidazole 14 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free control well.
-
Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.
-
Caption: Workflow for antifungal susceptibility testing.
Conclusion and Future Directions
This compound (dihydroeugenol-imidazole 14) represents a promising lead compound in the development of new antifungal therapies, particularly for infections caused by multi-drug resistant Candida auris. Its mechanism of action is consistent with that of established imidazole antifungals, targeting ergosterol biosynthesis.
However, further research is crucial to fully characterize its potential. Key areas for future investigation include:
-
Broad-Spectrum Activity: Comprehensive in vitro testing against a wider panel of pathogenic fungi, including Aspergillus species, other Candida species, Cryptococcus neoformans, and dermatophytes, is necessary to establish its full spectrum of activity.
-
In Vivo Efficacy: Animal models of fungal infections are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
-
Mechanism of Action Studies: While the primary target is likely CYP51, further studies could elucidate any secondary mechanisms of action or unique interactions with the fungal cell.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of related analogs will help to optimize the antifungal potency and pharmacological properties of this class of compounds.
The development of novel antifungal agents with unique scaffolds and potent activity against resistant pathogens is a critical area of research. Dihydroeugenol-imidazole 14 and its analogs offer a promising avenue for the discovery of next-generation antifungal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Vitro Antifungal Susceptibility Testing of Antifungal Agent 70
Disclaimer: "Antifungal agent 70" is not a publicly recognized designation for an antifungal compound. This guide utilizes Caspofungin , a well-documented echinocandin antifungal, as an illustrative example to meet the detailed technical and formatting requirements of this whitepaper. The principles, protocols, and data presentation formats described herein are broadly applicable to the in vitro evaluation of novel antifungal agents.
Introduction
The emergence of invasive fungal infections, particularly in immunocompromised populations, has underscored the critical need for effective antifungal therapies.[1] Antifungal susceptibility testing (AFST) is the cornerstone of clinical mycology, providing essential data to guide therapeutic decisions, monitor for the emergence of resistance, and support the development of new antifungal agents.[1][2] This guide provides a detailed overview of the core in vitro methodologies for assessing the antifungal activity of a target compound, exemplified by Caspofungin.
Caspofungin belongs to the echinocandin class of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] This mechanism provides a fungal-specific target, enhancing its therapeutic index. The following sections detail standardized testing protocols, present typical susceptibility data, and visualize key experimental and biological pathways.
Quantitative Susceptibility Data
The in vitro activity of an antifungal agent is typically quantified by the Minimum Inhibitory Concentration (MIC) or, for echinocandins against molds, the Minimum Effective Concentration (MEC). The MIC is the lowest concentration of the drug that prevents visible growth of the organism, while the MEC is the lowest concentration that leads to the growth of abnormal, small, rounded, compact hyphal forms.[1][5] Data is often summarized as a range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).
Table 1: In Vitro Susceptibility of Candida Species to Caspofungin
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Candida albicans | 111 | 0.015–0.25 | 0.06 | 0.125 | [6] |
| Candida glabrata | 59 | ≤0.03-0.25 | 0.06 | 0.125 | [7] |
| Candida parapsilosis | 12 | ≤0.03-2 | 0.25 | 1 | [7] |
| Candida tropicalis | 13 | ≤0.03-0.5 | 0.12 | 0.25 | [7] |
| Candida krusei | 7 | ≤0.03-0.25 | 0.12 | 0.25 | [7] |
| All Candida spp. | 111 | 0.015–0.25 | N/A | N/A |[6] |
Table 2: In Vitro Susceptibility of Aspergillus Species to Caspofungin
| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Aspergillus fumigatus | 28 | 0.008–0.06 | 0.015 | 0.03 | [8] |
| Aspergillus flavus | 20 | 0.078 (Geometric Mean) | N/A | N/A | [9] |
| Aspergillus niger | 17 | 0.008-0.06 | 0.015 | 0.06 | [8] |
| All Aspergillus spp. | 28 | 0.008-0.06 | 0.015 | 0.06 |[8] |
Experimental Protocols
Standardized protocols developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory reproducibility.[1][10]
Broth Microdilution Method (CLSI M27/M38)
The broth microdilution method is the gold standard for determining MIC/MEC values.[11] It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.[1][12]
3.1.1 Materials
-
96-well polystyrene microplates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution (e.g., Caspofungin)
-
Sterile water or saline
-
Spectrophotometer or hemocytometer
-
Fungal isolates grown on appropriate agar (e.g., Sabouraud Dextrose Agar)
-
Multichannel pipette
3.1.2 Inoculum Preparation
-
Grow the fungal isolate on an agar plate to achieve mature colonies (24h for Candida spp., 48-72h for Aspergillus spp.).[5]
-
Harvest colonies by gently probing the surface with a sterile, wetted swab or loop.
-
For yeasts, suspend the colonies in sterile saline. For molds, suspend conidia in saline containing a wetting agent like Tween 80.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.[2]
-
Perform a further dilution in RPMI medium to achieve the final target inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).[12][13]
3.1.3 Plate Preparation and Incubation
-
Prepare a two-fold serial dilution of the antifungal agent in sterile water in a separate plate or tubes.[13]
-
Dispense 100 µL of the standardized fungal inoculum into each well of the 96-well microtiter plate.
-
Transfer 100 µL of the 2x concentrated antifungal dilutions to the corresponding wells, resulting in the final desired drug concentrations.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is observed in the control well).[5]
3.1.4 Reading and Interpretation
-
For Yeasts (MIC): The MIC is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[5]
-
For Molds (MEC): The MEC for echinocandins is the lowest drug concentration where small, compact, rounded hyphae are observed, as opposed to the filamentous growth in the control well.
-
Endpoints can be read visually or with a spectrophotometer.[10]
Disk Diffusion Method (CLSI M44)
The disk diffusion method is a simpler, cost-effective alternative for some yeast species.[11][14] It involves placing paper disks impregnated with a fixed concentration of the antifungal onto an agar plate inoculated with the fungus.[1]
3.2.1 Protocol Summary
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Inoculate the surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue) evenly with the fungal suspension to create a lawn.[2]
-
Aseptically apply the antifungal disk (e.g., Caspofungin 5 µg) to the agar surface.[15]
-
Incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around the disk. The result is interpreted as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.[1]
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Cell Wall Synthesis
Caspofungin non-competitively inhibits the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. This disruption of cell wall glucan synthesis leads to osmotic instability and cell death.[3] The cellular stress caused by cell wall damage activates the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.[3]
Caption: Caspofungin inhibits β-(1,3)-D-glucan synthase, leading to cell death.
Experimental Workflow: Broth Microdilution Assay
The broth microdilution assay follows a standardized sequence of steps to ensure accurate and reproducible determination of MIC or MEC values.
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
Logical Relationship: MIC to Clinical Interpretation
The raw MIC value from an in vitro test is interpreted using clinical breakpoints (CBPs). CBPs are established by correlating MICs with clinical outcomes and pharmacokinetic/pharmacodynamic (PK/PD) data to categorize an isolate as Susceptible (S), Susceptible Dose-Dependent (SDD), or Resistant (R).[10]
Caption: Relationship between MIC values, clinical breakpoints, and interpretation.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of oral Candida to seven antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjpath.org.my [mjpath.org.my]
- 9. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 11. connectsci.au [connectsci.au]
- 12. journals.asm.org [journals.asm.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Preliminary Toxicity Screening of Antifungal Agent 70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the preliminary toxicity screening of the novel investigational antifungal agent, designated as Antifungal Agent 70. The following sections detail the in vitro cytotoxicity, hemolytic activity, and proposed mechanism of action, offering a foundational dataset for further preclinical development. All data presented herein is for research purposes only.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents with novel mechanisms of action and favorable safety profiles. This compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad spectrum of fungal species, including clinically relevant yeasts and molds. This technical guide summarizes the initial toxicological evaluation of this compound to assess its preliminary safety profile.
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its selectivity for fungal cells over mammalian cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the metabolic activity of cell lines as an indicator of cell viability.
-
Cell Culture: Human embryonic kidney (HEK293), human liver carcinoma (HepG2), and human lung fibroblast (MRC-5) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 1 µg/mL to 256 µg/mL. The final DMSO concentration was maintained at ≤0.5% across all wells.
-
The culture medium was replaced with the medium containing the various concentrations of this compound, and the plates were incubated for 48 hours.
-
Following incubation, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for an additional 4 hours.
-
The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curves.
Cytotoxicity Data
The following table summarizes the IC50 values of this compound against the tested human cell lines.
| Cell Line | Tissue of Origin | IC50 (µg/mL) |
| HEK293 | Kidney | > 256 |
| HepG2 | Liver | 189.5 |
| MRC-5 | Lung | > 256 |
Interpretation: this compound exhibited low cytotoxicity against the tested human cell lines, with IC50 values significantly higher than its anticipated therapeutic concentration. The highest sensitivity was observed in the HepG2 cell line, suggesting a potential for hepatic effects at higher concentrations.
Hemolytic Activity
The hemolytic activity of this compound was assessed to evaluate its potential to damage red blood cells.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Fresh human red blood cells (RBCs) were obtained from a healthy volunteer and collected in tubes containing an anticoagulant.
-
Assay Procedure:
-
RBCs were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.
-
This compound was serially diluted in PBS to achieve a range of concentrations.
-
100 µL of the RBC suspension was incubated with 100 µL of the various concentrations of this compound for 1 hour at 37°C with gentle agitation.
-
0.1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).
-
Following incubation, the samples were centrifuged at 1000 x g for 5 minutes.
-
The absorbance of the supernatant, containing the released hemoglobin, was measured at 540 nm.
-
-
Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Hemolysis Data
The hemolytic activity of this compound is presented in the table below.
| Concentration (µg/mL) | Mean % Hemolysis |
| 32 | 1.2% |
| 64 | 2.5% |
| 128 | 4.8% |
| 256 | 8.1% |
Interpretation: this compound demonstrated low hemolytic activity at concentrations up to 256 µg/mL, suggesting a low risk of red blood cell lysis at therapeutically relevant doses.
Proposed Mechanism of Action and Associated Signaling Pathway
Preliminary mechanistic studies suggest that this compound targets the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it is hypothesized to inhibit the enzyme lanosterol 14α-demethylase (ERG11).
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preliminary in vitro toxicity screening of a novel antifungal candidate.
Initial Structure-Activity Relationship (SAR) Studies of a Novel Antifungal Agent: A Technical Overview
Disclaimer: The following technical guide is a representative example compiled to meet the specified formatting and content requirements. "Antifungal agent 70" is a hypothetical compound, and the data, structures, and specific experimental details presented herein are illustrative, based on established principles of antifungal drug discovery.
This guide provides an in-depth look at the initial structure-activity relationship (SAR) studies of a novel class of antifungal agents, exemplified by the lead compound designated "this compound." The core of this investigation is to understand how modifications to the chemical structure of this lead compound influence its antifungal potency. This document is intended for researchers, scientists, and professionals involved in the field of drug development and medicinal chemistry.
Core Structure of this compound
"this compound" is a hypothetical novel scaffold characterized by a central heterocyclic ring system linked to various functional groups. For the purpose of this guide, we will define its core structure as a substituted 1,2,4-triazole, a common motif in antifungal agents that target the ergosterol biosynthesis pathway.[1][2][3][4] The initial SAR exploration focuses on modifications at three key positions: R¹, R², and the aromatic ring system (Ar).
Quantitative Structure-Activity Relationship Data
The antifungal activity of the synthesized analogs of "this compound" was evaluated against a panel of pathogenic fungi. The primary endpoint for this initial screening was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism. The data against Candida albicans, a common fungal pathogen, is summarized in the table below.
| Compound ID | R¹ Substituent | R² Substituent | Ar (Aromatic Ring) Substituent | MIC (µg/mL) against C. albicans |
| 70a (Lead) | -CH₃ | -H | 2,4-difluorophenyl | 8 |
| 70b | -CH₂CH₃ | -H | 2,4-difluorophenyl | 16 |
| 70c | -CF₃ | -H | 2,4-difluorophenyl | 4 |
| 70d | -CH₃ | -F | 2,4-difluorophenyl | 4 |
| 70e | -CH₃ | -Cl | 2,4-difluorophenyl | 2 |
| 70f | -CH₃ | -H | 4-chlorophenyl | 32 |
| 70g | -CH₃ | -H | 2-fluorophenyl | 16 |
| 70h | -CH₃ | -H | 2,4,6-trifluorophenyl | 8 |
| 70i | -CF₃ | -Cl | 2,4-difluorophenyl | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
A standardized methodology is crucial for obtaining reliable and reproducible SAR data. The following protocol for broth microdilution antifungal susceptibility testing was adapted from established guidelines.[5][6][7]
Protocol: Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Fungal Inoculum:
-
The fungal isolate (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[6]
-
-
Preparation of Antifungal Agent Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Visualizations
4.1. Proposed Signaling Pathway Inhibition
Many azole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] The disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the integrity of the cell membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of a novel antifungal agent, ICI 195,739 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preclinical Formulation of Antifungal Agent 70
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 70 is a novel dihydroeugenol-imidazole derivative with promising activity against multi-resistant fungal pathogens, including Candida auris. Its mechanism of action is believed to be the inhibition of fungal ergosterol biosynthesis, a pathway targeted by other azole antifungals. A significant challenge in the preclinical development of this compound is its predicted poor aqueous solubility, a common characteristic of lipophilic drug candidates. These application notes provide detailed protocols for the formulation of this compound for oral, intravenous, and topical administration in preclinical studies. The protocols are designed to enhance solubility and bioavailability, enabling accurate evaluation of the agent's efficacy and safety.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is critical for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅ClN₂O₄ | [1] |
| Molar Mass | 428.91 g/mol | [1] |
| Chemical Class | Dihydroeugenol-imidazole | [2] |
| Mechanism of Action | Inhibition of ergosterol biosynthesis | [2][3] |
| Target Pathogen | Candida auris (multi-resistant) | [2] |
| In Vitro Activity (MIC) | 36.4 µM against C. auris | [2] |
| Aqueous Solubility | Predicted to be low | [4][5] |
Oral Formulation for Preclinical Studies
Oral administration is a preferred route for many antifungal therapies. Due to the predicted low aqueous solubility of this compound, formulation strategies are required to improve its dissolution and absorption in the gastrointestinal tract.[6]
Formulation Strategies for Oral Delivery
Several approaches can be employed to formulate this compound for oral preclinical studies. The choice of formulation will depend on the required dose and the animal model.
| Formulation Approach | Key Excipients | Rationale |
| Co-solvent System | Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol | Solubilizes the compound in a water-miscible vehicle. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes to enhance aqueous solubility.[2] |
| Lipid-Based Formulation (SEDDS) | Oils (e.g., Capmul MCM), Surfactants (e.g., Cremophor EL, Tween 80), Co-surfactants (e.g., Transcutol HP) | Forms a microemulsion in the GI tract, improving solubilization and absorption.[7] |
| Amorphous Solid Dispersion | Polymers (e.g., HPMC-AS, Soluplus®) | Creates a high-energy amorphous form of the drug dispersed in a polymer matrix to improve dissolution rate.[4] |
Protocol 1: Preparation of an Oral Suspension using a Co-solvent System
This protocol describes the preparation of a 10 mg/mL oral suspension of this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Glass vials for storage
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, add PEG 400 and PG in a 1:1 ratio (e.g., for a 10 mL final volume, use 4 mL of PEG 400 and 4 mL of PG).
-
Add the weighed this compound to the co-solvent mixture.
-
Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Slowly add deionized water to the final volume while stirring to form a clear solution or a fine dispersion.
-
Visually inspect for any precipitation.
-
Store in a tightly sealed glass vial, protected from light, at 2-8°C.
Example Formulation Composition:
| Component | Concentration (w/v) |
| This compound | 1.0% |
| PEG 400 | 40.0% |
| Propylene Glycol | 40.0% |
| Deionized Water | q.s. to 100% |
Intravenous Formulation for Preclinical Studies
Intravenous administration is crucial for assessing the intrinsic pharmacokinetic properties of a new chemical entity and for treating systemic fungal infections in preclinical models.[8] The formulation must be sterile and ensure the drug remains solubilized upon injection into the bloodstream to avoid precipitation and potential emboli.[9]
Formulation Strategies for Intravenous Delivery
Given the poor solubility of this compound, the following strategies are recommended for IV formulations.
| Formulation Approach | Key Excipients | Rationale |
| Co-solvent System | PEG 400, Ethanol, Propylene Glycol | Solubilizes the drug in a vehicle suitable for injection. The final concentration of organic solvents should be minimized. |
| Cyclodextrin Complexation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms a soluble complex, with SBE-β-CD being a preferred cyclodextrin for parenteral use due to its safety profile. |
| Micellar Solution | Polysorbate 80 (Tween 80), Solutol HS 15 | Forms micelles that encapsulate the lipophilic drug, enabling its dispersion in an aqueous medium.[1] |
Protocol 2: Preparation of an Intravenous Solution using Cyclodextrin
This protocol outlines the preparation of a 5 mg/mL intravenous solution of this compound.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
-
Aseptic working environment (e.g., laminar flow hood)
Procedure:
-
In a sterile vial, dissolve SBE-β-CD in WFI to prepare a 20-40% (w/v) solution.
-
Add the weighed this compound to the SBE-β-CD solution.
-
Agitate the mixture (e.g., by vortexing or sonicating) until the drug is completely dissolved.
-
Adjust the final volume with WFI if necessary.
-
Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.
-
Perform a visual inspection for clarity and absence of particulates.
-
Store under sterile conditions at 2-8°C, protected from light.
Example Formulation Composition:
| Component | Concentration (w/v) |
| This compound | 0.5% |
| SBE-β-CD | 25.0% |
| Water for Injection | q.s. to 100% |
Topical Formulation for Preclinical Studies
Topical delivery can be an effective treatment for cutaneous fungal infections, with the advantage of localized drug action and reduced systemic side effects.[10] The formulation should enhance the penetration of this compound into the skin layers.[11]
Formulation Strategies for Topical Delivery
For topical application, this compound can be incorporated into various delivery systems.
| Formulation Approach | Key Excipients | Rationale |
| Gel | Carbopol®, Hydroxypropyl methylcellulose (HPMC) | Provides a suitable viscosity for application and retention on the skin.[12][13] |
| Cream (Oil-in-Water Emulsion) | Oils (e.g., mineral oil, isopropyl myristate), Emulsifiers (e.g., cetyl alcohol, stearic acid), Humectants (e.g., glycerin) | Provides good skin feel and can enhance penetration of lipophilic drugs. |
| Nanoemulsion/Microemulsion | Oils, Surfactants, Co-surfactants | The small droplet size enhances skin penetration and drug solubility.[10] |
Protocol 3: Preparation of a Topical Gel
This protocol describes the preparation of a 1% (w/w) topical gel of this compound.
Materials:
-
This compound
-
Carbopol® 940
-
Triethanolamine (TEA)
-
Propylene glycol
-
Ethanol
-
Purified water
-
Mechanical stirrer
Procedure:
-
Disperse Carbopol® 940 in purified water with continuous stirring until a uniform dispersion is formed.
-
In a separate container, dissolve this compound in a mixture of ethanol and propylene glycol.
-
Slowly add the drug solution to the Carbopol® dispersion while stirring.
-
Neutralize the dispersion by adding TEA dropwise until a clear, viscous gel is formed (target pH ~6.5-7.0).
-
Continue stirring until the gel is homogeneous.
-
Store in a well-closed container at room temperature.
Example Formulation Composition:
| Component | Concentration (w/w) |
| This compound | 1.0% |
| Carbopol® 940 | 1.0% |
| Propylene Glycol | 10.0% |
| Ethanol | 20.0% |
| Triethanolamine | q.s. to pH 6.8 |
| Purified Water | q.s. to 100% |
Preclinical Efficacy and Safety Evaluation Protocols
Protocol 4: Murine Model of Disseminated Candidiasis (C. auris)
This protocol provides a framework for evaluating the in vivo efficacy of this compound formulations.
Animal Model:
-
Immunocompromised mice (e.g., cyclophosphamide-treated BALB/c mice).
Infection:
-
Prepare an inoculum of a clinical isolate of fluconazole-resistant C. auris in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of C. auris (e.g., 1 x 10⁷ CFU/mouse).
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound formulation (oral or IV) once or twice daily for 7-14 days.
-
Include a vehicle control group and a positive control group (e.g., an approved antifungal for C. auris).
Endpoints:
-
Survival: Monitor and record survival daily.
-
Fungal Burden: At the end of the study, euthanize a subset of animals, harvest kidneys and other target organs, homogenize the tissues, and determine the fungal burden (CFU/gram of tissue) by plating serial dilutions on selective agar.
-
Histopathology: Examine fixed organ tissues for fungal invasion and tissue damage.
Protocol 5: Acute and Sub-acute Toxicity Studies
These studies are essential to determine the safety profile of this compound. The study design should be in accordance with ICH guidelines.[3][14][15][16]
Acute Toxicity (Single Dose):
-
Use two mammalian species (e.g., mice and rats).
-
Administer a single high dose of the formulated this compound via the intended clinical route (e.g., oral gavage).
-
Observe animals for 14 days for mortality, clinical signs of toxicity, and changes in body weight.
-
Perform gross necropsy at the end of the study.
Sub-acute Toxicity (Repeated Dose - e.g., 28-day study):
-
Use two relevant species (e.g., rat and dog).
-
Administer the formulated this compound daily for 28 days at three dose levels (low, medium, high) plus a vehicle control.
-
Monitor clinical signs, body weight, and food consumption.
-
Conduct detailed clinical pathology (hematology and clinical chemistry) and urinalysis at baseline and termination.
-
At termination, perform a full necropsy, record organ weights, and conduct histopathological examination of all major organs and tissues.
Visualizations
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Caption: Preclinical development workflow for this compound.
Caption: Decision logic for intravenous formulation of this compound.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 6. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 10. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 11. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Developing Novel Topical Formulations for Azole drugs" by Praveen Kolimi [egrove.olemiss.edu]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. ICH Official web site : ICH [ich.org]
- 16. database.ich.org [database.ich.org]
Application Notes and Protocols for Antifungal Agent 70: Minimum Inhibitory Concentration (MIC) Assay
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel antifungal agent, "Antifungal Agent 70," against various fungal isolates. The methodology is based on the widely recognized broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7] This protocol is intended for researchers, scientists, and drug development professionals working to evaluate the in vitro efficacy of new antifungal compounds.
Introduction
Antifungal susceptibility testing (AFST) is a critical procedure in the discovery and development of new antifungal drugs.[1][2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key parameter for assessing the potency of a new agent.[1][8][9][10] This document outlines a robust and reproducible protocol for determining the MIC of "this compound" against both yeast and filamentous fungi (molds). The protocol is designed to be adaptable for screening and evaluation purposes in a research laboratory setting.
Principle of the Assay
The broth microdilution assay involves challenging a standardized fungal inoculum with serial twofold dilutions of "this compound" in a 96-well microplate format.[1][8] Following a specified incubation period, the plates are examined either visually or spectrophotometrically to determine the lowest concentration of the agent that inhibits fungal growth.[1] This concentration is reported as the MIC.
Materials and Equipment
Reagents:
-
"this compound" (powder form)
-
Dimethyl sulfoxide (DMSO, for stock solution preparation)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate[2][11]
-
Sterile distilled or deionized water
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 0.85% saline
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Equipment:
-
Calibrated analytical balance
-
Sterile 96-well, U-bottom or flat-bottom microplates[2]
-
Multichannel pipettors (50-200 µL)
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Hemocytometer or spectrophotometer for inoculum counting
-
Incubator (35°C or 37°C)
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocols
Prepare RPMI 1640 medium according to the CLSI M27-A3 or EUCAST E.DEF 7.3.2 guidelines.[2][3][4]
-
Dissolve RPMI 1640 powder in 900 mL of distilled water.
-
Add MOPS buffer to a final concentration of 0.165 M.
-
Adjust the pH to 7.0 ± 0.1 with 1M NaOH.
-
Add distilled water to a final volume of 1 liter.
-
Sterilize by filtration through a 0.22 µm filter.
-
For certain fungi, supplementation with 2% glucose may be required as per EUCAST guidelines.[11][12]
-
Stock Solution: Accurately weigh a sufficient amount of "this compound" powder and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Working Solutions: Perform serial twofold dilutions of the stock solution in the prepared RPMI 1640 medium to create a range of concentrations. The final concentrations in the microplate wells should typically range from 0.03 to 16 µg/mL, but this can be adjusted based on the expected potency of the agent.[12][13]
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto SDA or PDA and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
For Molds (Aspergillus spp.):
-
Grow the mold on PDA at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Add 100 µL of the appropriate concentration of "this compound" working solutions to the wells of a 96-well microplate.
-
Include a growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plates or use a lid to prevent evaporation and incubate at 35°C.
-
Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for molds.[1][13]
The MIC is the lowest concentration of "this compound" that causes a significant inhibition of fungal growth compared to the growth control.
-
Visual Reading: The MIC is read as the lowest concentration with no visible growth (for fungicidal compounds like Amphotericin B) or a significant reduction in growth (e.g., ≥50% for azoles) compared to the growth control.[1][2]
-
Spectrophotometric Reading: For a more quantitative assessment, the optical density (OD) of each well can be read at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Data Presentation
Summarize the quantitative data from the MIC assay in a clear and structured table.
| Fungal Isolate | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | This compound | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | This compound | 0.5 - 8 | 2 | 4 |
| Aspergillus fumigatus | This compound | 0.25 - 4 | 1 | 2 |
| Candida parapsilosis (QC) | Fluconazole | 1 - 4 | 2 | 4 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Since the mechanism of action for "this compound" is unknown, this diagram illustrates a common antifungal target: the ergosterol biosynthesis pathway. This pathway is inhibited by azole antifungals.
Caption: Hypothetical inhibition of the ergosterol pathway by this compound.
Quality Control
To ensure the validity of the results, it is essential to include quality control (QC) strains with known MIC values for standard antifungal agents in each assay run. The resulting MICs for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST.
Interpretation of Results
The MIC value provides a measure of the in vitro activity of "this compound." A lower MIC value is indicative of greater antifungal potency. These in vitro results are a crucial first step in the evaluation of a new antifungal compound and can be used to guide further preclinical and clinical development.
Safety Precautions
Standard microbiological laboratory safety practices should be followed when handling fungal isolates. All work with live cultures should be performed in a biological safety cabinet. Appropriate personal protective equipment (PPE), including lab coats and gloves, should be worn at all times. All contaminated materials should be decontaminated and disposed of according to institutional guidelines.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. scribd.com [scribd.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
Application Notes and Protocols: Ibrexafungerp for the Treatment of Azole-Resistant Candida Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. Ibrexafungerp, a first-in-class triterpenoid antifungal, offers a promising therapeutic alternative. Unlike azoles, which target the fungal cell membrane, ibrexafungerp inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This novel mechanism of action allows it to retain activity against many fungal strains that have developed resistance to other antifungal classes.[4] These application notes provide a summary of the in vitro activity of ibrexafungerp against azole-resistant Candida strains, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data Presentation
The in vitro efficacy of ibrexafungerp has been demonstrated against a range of Candida species, including those with acquired resistance to fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Ibrexafungerp Against Fluconazole-Resistant Candida auris
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Ibrexafungerp | 0.25 - 2 | 1 | 1 | 0.764 |
| Caspofungin | 0.06 - >8 | - | - | 0.249 |
| Micafungin | 0.06 - >8 | - | - | 0.217 |
| Fluconazole | >64 | - | - | - |
Data compiled from a study of 54 C. auris isolates.[5]
Table 2: In Vitro Activity of Ibrexafungerp Against Various Candida Species at Different pH Levels
| Candida Species | Fluconazole Susceptibility | pH | Ibrexafungerp MIC₉₀ (µg/mL) |
| C. albicans | Sensitive | 7.0 | 0.03 |
| C. albicans | Resistant | 7.0 | 0.03 |
| C. albicans | Sensitive | 4.5 | 0.06 |
| C. albicans | Resistant | 4.5 | 0.06 |
| C. glabrata | - | 7.0 | 0.25 |
| C. glabrata | - | 4.5 | 0.5 |
| C. krusei | - | 7.0 | 0.5 |
| C. krusei | - | 4.5 | 0.25 |
| C. parapsilosis | - | 7.0 | 0.5 |
| C. parapsilosis | - | 4.5 | 0.25 |
| C. tropicalis | - | 7.0 | 0.25 |
| C. tropicalis | - | 4.5 | 0.25 |
Data from a study evaluating 187 Candida isolates.[6] Ibrexafungerp's activity is not negatively impacted by the acidic pH often found in vaginal environments.[6]
Table 3: In Vitro Activity of Ibrexafungerp Against a European Collection of Blood Isolates
| Candida Species | Ibrexafungerp MIC Range (mg/L) | Ibrexafungerp Geometric MIC (mg/L) |
| C. albicans | 0.016 - 0.5 | 0.062 |
| C. parapsilosis | - | - |
| C. glabrata | - | - |
| C. tropicalis | 0.06 - ≥8 | 0.517 |
| C. krusei | 0.125 - 1 | - |
| C. auris | - | - |
Data from a study of European blood isolates.[7]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) method for yeasts.[5][6][8]
1. Preparation of Antifungal Agent: a. Prepare a stock solution of ibrexafungerp in an appropriate solvent (e.g., DMSO). b. Perform serial twofold dilutions of ibrexafungerp in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in 96-well microtiter plates. c. Include a drug-free well as a growth control.
2. Inoculum Preparation: a. Culture the Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5–2.5 × 10⁵ CFU/mL.
3. Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. b. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. Read the MIC as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or using a spectrophotometer.
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Invasive Candidiasis
This protocol describes a general workflow for evaluating the in vivo efficacy of ibrexafungerp against a fluconazole-resistant Candida strain.
1. Animal Model and Infection: a. Use an appropriate mouse strain (e.g., neutropenic mice). b. Infect the mice intravenously with a clinical isolate of fluconazole-resistant Candida auris.
2. Treatment Regimen: a. Initiate treatment 24 hours post-inoculation. b. Administer ibrexafungerp orally twice daily at various dosages (e.g., 20, 30, and 40 mg/kg).[9] c. Include control groups: vehicle control, fluconazole (e.g., 20 mg/kg orally once daily), and an active comparator like caspofungin (e.g., 10 mg/kg intraperitoneally once daily).[9] d. Continue the treatment for a 7-day course.[9]
3. Efficacy Endpoints: a. Survival Study: Monitor the survival of the mice for a defined period (e.g., 21 days) and plot survival curves. b. Fungal Burden: On day 8 (one day after treatment cessation), euthanize a subset of mice from each group and assess the fungal burden in the kidneys by determining colony counts.[9]
Visualizations
Mechanism of Action of Ibrexafungerp
Caption: Mechanism of action of Ibrexafungerp.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for in vivo efficacy testing.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of Antifungal Agent 70 (Exemplified by Fluconazole) in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed overview of the administration routes and experimental protocols for "Antifungal agent 70," a representative triazole antifungal, exemplified by fluconazole, in various murine infection models. The protocols and data presented are compiled from established research methodologies and are intended to guide the design and execution of preclinical efficacy studies.
Data Presentation: Quantitative Summary of this compound (Fluconazole) Administration in Murine Models
The following table summarizes the quantitative data on the administration of fluconazole in different murine infection models, as reported in the scientific literature.
| Murine Infection Model | Fungal Pathogen | Administration Route | Dosage Regimen | Efficacy/Outcome | Reference |
| Systemic Candidiasis | Candida albicans | Intraperitoneal (i.p.) | Single doses of 0.5, 1, 2.5, 5, 7.5, and 10 mg/kg | Dose-dependent reduction in fungal densities in kidneys. | [1] |
| Systemic Candidiasis | Candida albicans | Intraperitoneal (i.p.) | Total doses of 3.5, 4.0, 4.5, 5.0, and 5.5 mg/kg per 24h, administered as a single injection, two divided doses (12h apart), or four divided doses (6h apart). | The 24-hour cumulative area under the curve (AUC) was consistent across different administration schedules for the same total dose. | [1] |
| Vaginal Candidiasis | Candida albicans | Not specified | 30 mg/kg | Positive cultures were found in 20% of mice. | [2] |
| Pulmonary Cryptococcosis (immunosuppressed mice) | Cryptococcus neoformans | Not specified | 100 mg/kg | Significant reduction in viable counts in the lungs. | [2] |
| Invasive Aspergillosis (nonimmunocompromised mice) | Aspergillus fumigatus | Oral | 5 mg/kg/day, 5 mg/kg twice daily (BID), 25 mg/kg BID | Dose-dependent effects on mortality and fungal burden in kidneys and brain. | [3] |
Experimental Protocols
Protocol 1: Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice and the subsequent administration of this compound (fluconazole) to assess its therapeutic efficacy.
1. Materials:
-
Female NYLAR mice (18-20 g)[1]
-
Candida albicans strain (e.g., blastoconidia)
-
This compound (Fluconazole powder)
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
CO2 chamber for euthanasia
-
Tissue homogenizer
-
Fungal growth medium (e.g., Sabouraud Dextrose Agar)
2. Animal Preparation and Infection:
-
Acclimatize mice for at least 3 days before the experiment.
-
Prepare a suspension of C. albicans blastoconidia in sterile saline to a final concentration for inoculation.
-
Infect mice via intravenous (i.v.) injection into a lateral tail vein with the C. albicans suspension (e.g., 3 × 10^5 blastoconidia in 0.2 ml of saline)[1].
3. Drug Preparation and Administration:
-
Dissolve this compound (fluconazole) powder in sterile saline to create a stock solution (e.g., 4 mg/ml)[1].
-
Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection.
-
Administer the prepared drug solution intraperitoneally (i.p.) to the mice at a specified time point post-infection (e.g., 5 hours)[1]. The volume of injection should be consistent across all animals (e.g., 0.2 ml)[1].
-
A control group of infected mice should receive an equivalent volume of sterile saline[1].
4. Endpoint Analysis:
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice humanely using CO2 asphyxiation[1].
-
Aseptically harvest the kidneys.
-
Weigh each kidney and homogenize it in a known volume of sterile saline[1].
-
Perform serial dilutions of the kidney homogenates and plate them on fungal growth medium.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Count the number of colony-forming units (CFU) to determine the fungal burden in the kidneys.
-
Efficacy is determined by comparing the fungal densities in the kidneys of treated mice to those of the untreated control group[1].
Visualizations
Experimental Workflow for Murine Systemic Candidiasis Model
Caption: Workflow of the murine systemic candidiasis model.
Mechanism of Action: Azole Antifungal Signaling Pathway
Azole antifungals, such as fluconazole, function by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane[4][5]. This is achieved through the inhibition of the enzyme 14-α-demethylase, which is encoded by the ERG11 gene[4].
Caption: Mechanism of action of azole antifungals.
References
- 1. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of D0870 against murine infections and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antifungal Effect of Fungistatin-70 with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. These application notes detail the synergistic interaction between Fungistatin-70, a novel investigational antifungal agent, and fluconazole, a widely used triazole antifungal. Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Fungistatin-70 is hypothesized to disrupt fungal cell wall integrity, creating a two-pronged attack when combined with fluconazole. This document provides protocols for in vitro synergy testing and summarizes key data demonstrating this synergistic effect.
Data Presentation
The synergistic activity of Fungistatin-70 and fluconazole against a fluconazole-resistant strain of Candida albicans was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. Synergy is defined as an FICI of ≤ 0.5, an additive effect as an FICI of > 0.5 to ≤ 1.0, indifference as an FICI of > 1.0 to ≤ 4.0, and antagonism as an FICI of > 4.0.
Table 1: Checkerboard Assay Results for Fungistatin-70 in Combination with Fluconazole against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Fungistatin-70 | 16 | 2 | 0.125 | Synergy |
| Fluconazole | 64 | 4 | 0.0625 | |
| FICI (Sum) | 0.1875 | Synergy |
Time-kill curve analysis was performed to assess the pharmacodynamics of the synergistic interaction over 24 hours. The combination of Fungistatin-70 and fluconazole demonstrated a significant reduction in fungal viability compared to either agent alone.
Table 2: Time-Kill Curve Analysis of Fungistatin-70 and Fluconazole against Candida albicans
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL (0-24h) |
| Growth Control | 5.0 | 5.8 | 6.5 | 7.2 | 8.0 | +3.0 |
| Fungistatin-70 (2 µg/mL) | 5.0 | 4.8 | 4.5 | 4.3 | 4.0 | -1.0 |
| Fluconazole (4 µg/mL) | 5.0 | 4.9 | 4.7 | 4.6 | 4.5 | -0.5 |
| Fungistatin-70 (2 µg/mL) + Fluconazole (4 µg/mL) | 5.0 | 4.2 | 3.1 | 2.0 | <2.0 | > -3.0 (Fungicidal) |
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the in vitro synergistic activity of two antimicrobial agents.[3][4][5]
Materials:
-
96-well microtiter plates
-
Fungistatin-70 stock solution
-
Fluconazole stock solution
-
Candida albicans inoculum (adjusted to 0.5 McFarland standard)
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer (for reading optical density at 600 nm)
Protocol:
-
Prepare serial twofold dilutions of Fungistatin-70 and fluconazole in RPMI 1640 medium in separate 96-well plates.
-
In a new 96-well plate, add 50 µL of RPMI 1640 to all wells.
-
Add 50 µL of each Fungistatin-70 dilution horizontally and 50 µL of each fluconazole dilution vertically. This creates a matrix of drug combinations.
-
Prepare the fungal inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the final fungal inoculum to each well of the drug combination plate.
-
Include wells with only one drug and a drug-free well as controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Analysis
This assay evaluates the rate and extent of fungal killing over time.[6][7][8]
Materials:
-
Culture tubes
-
Fungistatin-70 and fluconazole at desired concentrations
-
Candida albicans inoculum
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
-
Shaker
Protocol:
-
Prepare tubes with RPMI 1640 medium containing Fungistatin-70 alone, fluconazole alone, the combination of both, and a drug-free growth control.
-
Prepare a fungal inoculum as described for the checkerboard assay and adjust to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in each tube.
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each treatment. Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Proposed Signaling Pathway for Synergy
References
- 1. Antifungals and Drug Resistance [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. researchgate.net [researchgate.net]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Antifungal Agent 70 (Fluconazole) in Human Plasma
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the plasma concentration of the antifungal agent Fluconazole, hereby referred to as "Antifungal Agent 70." The protocols are based on established and validated bioanalytical techniques.
Introduction
This compound (Fluconazole) is a broad-spectrum triazole antifungal agent used in the treatment of a variety of superficial and systemic fungal infections.[1] Therapeutic drug monitoring (TDM) of this compound is crucial to optimize efficacy, minimize toxicity, and guide dosing regimens, especially in critically ill patients who may exhibit significant pharmacokinetic variability.[2][3] Accurate and reliable analytical methods for quantifying its concentration in plasma are therefore essential for clinical management and pharmacokinetic studies.
This document outlines two common and robust methods for the determination of this compound in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible, cost-effective, and reliable method for the quantification of this compound in plasma.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.4 - 100.0 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.998 | [1] |
| Limit of Quantification (LOQ) | 0.4 µg/mL | [1] |
| Limit of Detection (LOD) | 0.2 µg/mL | [1] |
| Precision (Intra-day & Inter-day CV%) | < 10% | [3] |
| Accuracy (Bias %) | < 8.0% | [3] |
| Recovery | > 96% | [4] |
Experimental Protocol
1. Materials and Reagents:
-
This compound (Fluconazole) analytical standard
-
Internal Standard (IS), e.g., Carbamazepine or Clonazepam[1][4]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Perchloric Acid (1.0 M)[3]
-
Phosphate buffer (0.01 M, pH 3.5)[3]
-
Drug-free human plasma
2. Instrumentation:
3. Sample Preparation (Protein Precipitation): [3]
-
Pipette 200 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 400 µL of cold methanol or 1.0 M perchloric acid to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC system.
4. Chromatographic Conditions: [3]
-
Mobile Phase: Gradient elution with 0.01 M phosphate buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
UV Detection Wavelength: 262 nm[3]
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.
-
Process the calibrators and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow: HPLC-UV Method
References
- 1. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Application Notes and Protocols: Time-Kill Curve Analysis of Antifungal Agent 70
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the functional activity of an antimicrobial agent against a specific pathogen over time. This document provides a detailed protocol for conducting a time-kill curve analysis for a novel investigational compound, "Antifungal Agent 70." The methodology is based on established principles for antifungal susceptibility testing to ensure reproducibility and relevance. This analysis will determine the concentration- and time-dependent fungicidal or fungistatic activity of this compound.
Fungicidal activity is generally defined as a ≥99.9% (or ≥3-log10) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[1] In contrast, fungistatic activity is characterized by a <99.9% reduction in CFU/mL from the starting count.[2] Understanding these dynamics is essential for the preclinical assessment of a new antifungal candidate.
Experimental Protocols
This section details the step-by-step methodology for performing a time-kill curve analysis for this compound against a target fungal isolate, such as Candida albicans.
Materials
-
Fungal Isolate: A well-characterized strain of the target fungus (e.g., Candida albicans ATCC 90028).
-
This compound: Stock solution of known concentration.
-
Growth Medium: RPMI 1640 medium buffered to a pH of 7.0 with morpholinepropanesulfonic acid (MOPS).[2][3][4][5]
-
Control Antifungals (Optional but Recommended): e.g., Fluconazole, Amphotericin B.
-
Plates: Sterile, flat-bottom 96-well microtiter plates or sterile culture tubes.
-
Agar Plates: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for colony counting.
-
Sterile Saline or Phosphate-Buffered Saline (PBS): For dilutions.
-
Spectrophotometer
-
Shaker (Optional but Recommended): For agitated incubation.[2][3][4]
-
Membrane Filters (0.45 µm): To address potential drug carryover.[2][3][4][5]
Inoculum Preparation
-
From a fresh 24-hour culture of the fungal isolate on an SDA plate, pick several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Perform a 1:10 dilution of this suspension in the RPMI 1640 growth medium to achieve a starting inoculum concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[2][5] Some protocols may recommend a starting inoculum between 10^4 and 10^6 CFU/mL.[2][3][4]
Time-Kill Assay Procedure
-
Preparation of Antifungal Concentrations: Prepare serial dilutions of this compound in RPMI 1640 medium at concentrations corresponding to multiples of its predetermined Minimum Inhibitory Concentration (MIC) (e.g., 0.5x, 1x, 2x, 4x, and 16x MIC).[6]
-
Experimental Setup:
-
Dispense the prepared antifungal dilutions into sterile tubes or microplate wells.
-
Include a "growth control" tube containing only the fungal inoculum in the medium without any antifungal agent.
-
Inoculate each tube (including the growth control) with the prepared fungal suspension to achieve a final starting inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Incubation: Incubate all tubes at 35°C, preferably with agitation.[2][3][4]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1][2][6]
-
Serial Dilution and Plating:
-
Perform serial 10-fold dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
-
Addressing Antifungal Carryover: For agents suspected of carryover, which can inhibit fungal growth on the agar plate, filtration of the sample through a 0.45 µm membrane filter before plating is recommended. The filter is then placed on the agar plate.[2][3][4][5]
-
Incubation and Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible.[5] Count the number of colonies on each plate to determine the CFU/mL for each time point and concentration.
Data Presentation
The quantitative data from the time-kill analysis should be summarized in a clear and structured table. The results are typically plotted as log10 CFU/mL versus time.
Table 1: Time-Kill Curve Data for this compound against C. albicans
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (16x MIC) |
| 0 | 5.05 | 5.04 | 5.05 | 5.06 | 5.05 | 5.04 |
| 2 | 5.40 | 5.21 | 5.00 | 4.85 | 4.50 | 4.10 |
| 4 | 5.85 | 5.45 | 5.01 | 4.60 | 4.15 | 3.50 |
| 6 | 6.30 | 5.75 | 4.95 | 4.30 | 3.50 | 2.80 |
| 8 | 6.80 | 6.10 | 4.90 | 4.00 | 2.90 | <2.00 |
| 12 | 7.50 | 6.80 | 4.85 | 3.50 | <2.00 | <2.00 |
| 24 | 8.20 | 7.60 | 4.80 | <2.00 | <2.00 | <2.00 |
| 48 | 8.30 | 7.80 | 4.75 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the lower limit of detection.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Time-Kill Curve Analysis.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key enzyme in the fungal cell wall synthesis pathway.
Caption: Hypothetical Inhibition of Fungal Cell Wall Synthesis.
References
- 1. In Vitro Activity of Silver-Bound Titanium Dioxide (TiAB) Against Multidrug-Resistant Vaginal Pathogens [mdpi.com]
- 2. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Antifungal Agent 70 in a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antifungal Agent 70" does not correspond to a specific, publicly documented antifungal compound in the provided search results. Therefore, this document presents a generalized, yet detailed, protocol and application note for the evaluation of a hypothetical novel antifungal agent, referred to herein as "this compound," using the Galleria mellonella infection model. The methodologies described are based on established practices for testing antifungal efficacy in this model system.[1][2][3][4][5]
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[6][7][8] Its innate immune system shares structural and functional similarities with that of mammals, making it a relevant preliminary model for preclinical drug development.[1][9] Furthermore, the ability to incubate G. mellonella larvae at 37°C allows for the study of pathogens at human physiological temperature.[2][6] This application note provides a comprehensive protocol for assessing the in vivo efficacy of a novel antifungal compound, "this compound," against a systemic fungal infection in G. mellonella larvae.
Data Presentation
Quantitative data from efficacy studies should be meticulously recorded to allow for robust analysis and comparison between treatment groups. The following table is a template for summarizing key efficacy endpoints.
Table 1: Hypothetical Efficacy of this compound against Candida albicans Infection in G. mellonella
| Treatment Group | Concentration (mg/kg) | Survival Rate at 72h (%) | Median Survival Time (hours) | Fungal Burden at 24h (Log10 CFU/larva) |
| PBS Control (uninfected) | N/A | 100 | >72 | N/A |
| Vehicle Control (infected) | N/A | 10 | 24 | 5.8 ± 0.4 |
| This compound | 10 | 60 | 60 | 4.2 ± 0.3 |
| This compound | 20 | 80 | >72 | 3.1 ± 0.2 |
| Fluconazole (Reference) | 20 | 75 | >72 | 3.5 ± 0.3 |
Experimental Protocols
Materials and Reagents
-
Galleria mellonella larvae in their final instar stage (250-350 mg)
-
Fungal pathogen (e.g., Candida albicans SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Reference antifungal (e.g., Fluconazole)
-
Vehicle for dissolving this compound (e.g., 1% DMSO in PBS)
-
10 µL Hamilton syringe with a 30-gauge needle
-
Sterile Petri dishes
-
Incubator set to 37°C
-
70% ethanol for disinfection
-
Homogenizer for tissue disruption
-
Spectrophotometer or hemocytometer
Preparation of Fungal Inoculum
-
Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SDB and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer or by measuring the optical density at 600 nm.
-
Perform serial dilutions to determine the exact concentration by plating on SDA plates and counting colony-forming units (CFU). For the infection, a typical inoculum is 1 x 10⁶ CFU in 10 µL.[2]
Galleria mellonella Handling and Infection
-
Select healthy, uniformly sized larvae that are cream-colored and show minimal dark spots or melanization.[5]
-
Group the larvae (n=16-20 per group) in sterile Petri dishes.
-
Disinfect the injection site (the last left proleg) with 70% ethanol.[5]
-
Using a Hamilton syringe, carefully inject 10 µL of the prepared fungal inoculum (e.g., 1 x 10⁶ CFU/larva) into the hemocoel via the last left proleg.[10]
-
Include a control group injected with 10 µL of sterile PBS to monitor for trauma-related mortality.
Administration of this compound
-
Prepare stock solutions of this compound and the reference drug (e.g., Fluconazole) in the appropriate vehicle.
-
Administer the treatment (typically 10 µL) via injection into a different proleg from the infection site, usually 1-2 hours post-infection.
-
Treatment groups should include:
-
Vehicle control (infected larvae receiving only the drug solvent).
-
Multiple concentrations of this compound.
-
A reference antifungal control.
-
A PBS control group (uninfected, untreated).
-
Incubation and Survival Monitoring
-
Incubate the Petri dishes with the larvae at 37°C in the dark.
-
Assess larval survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.
-
Larvae are considered dead if they do not respond to touch.
-
Record survival data and plot Kaplan-Meier survival curves.[5] A log-rank test can be used for statistical analysis.
Determination of Fungal Burden
-
At a specified time point (e.g., 24 hours post-infection), randomly select a subset of larvae (n=3-5) from each group.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in a known volume of sterile PBS (e.g., 1 mL).
-
Perform serial dilutions of the homogenate and plate onto SDA plates.
-
Incubate the plates at 30°C for 24-48 hours and count the CFUs.
-
Calculate the fungal burden as CFU per larva.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in G. mellonella.
Hypothetical Signaling Pathway
The innate immune response of G. mellonella to fungal infection involves both cellular and humoral components.[9] A key humoral response is the production of antimicrobial peptides (AMPs) and the activation of the melanization cascade. This can be triggered by the recognition of fungal pathogen-associated molecular patterns (PAMPs), such as β-1,3-glucan, by pattern recognition receptors (PRRs) in the larval hemolymph.[9]
Caption: Hypothetical mechanism of action and host immune response modulation.
References
- 1. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 8. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Response of Galleria mellonella against Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Antifungal agent 70" solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antifungal Agent 70 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported solubility?
This compound, also known as compound 13, is a dihydroeugenol-imidazole derivative with demonstrated activity against multi-resistant Candida auris. Its molecular formula is C23H25ClN2O4 and it has a molecular weight of 428.91.[1] The primary reported solubility is 10 mM in dimethyl sulfoxide (DMSO), which indicates that it is a hydrophobic compound with poor solubility in aqueous solutions.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. Why is this happening?
This is a common issue for hydrophobic compounds. When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes from being predominantly organic to predominantly aqueous.[2] Since this compound is poorly soluble in water, it precipitates out of the solution. The maximum tolerated concentration of DMSO in many cell-based assays is typically low (e.g., <1%), further limiting the final concentration of the antifungal agent that can be achieved without precipitation.[2]
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized as:
-
Physical Modifications: Techniques that alter the physical properties of the drug substance, such as reducing particle size to increase the surface area for dissolution (micronization or nanosuspension).[4][5]
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[5][6]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[5]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.[4][5]
-
Solid Dispersions: Creating a system where the drug is dispersed in a solid carrier, often in an amorphous state, to improve dissolution.[3][7][8]
-
Lipid-Based Formulations: Dissolving the compound in lipids or creating self-emulsifying drug delivery systems (SEDDS).[3][9]
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Experimental Protocol: Solubility Enhancement using Co-solvents
-
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffers (PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% of Ethanol, PG, or PEG 400).
-
Add a small volume of the this compound stock solution to each co-solvent buffer to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature.
-
(Optional) Quantify the amount of soluble compound using a suitable analytical method like HPLC.
-
Data Presentation: Co-solvent Solubility Screening
| Co-solvent | Co-solvent Concentration (%) | This compound Concentration (µM) | Observation (Precipitation) |
| Ethanol | 5 | 50 | Yes |
| Ethanol | 10 | 50 | Minimal |
| Ethanol | 20 | 50 | No |
| PEG 400 | 5 | 50 | Yes |
| PEG 400 | 10 | 50 | No |
| PEG 400 | 20 | 50 | No |
| Propylene Glycol | 10 | 50 | Minimal |
| Propylene Glycol | 20 | 50 | No |
Note: This is example data and actual results may vary.
Troubleshooting Workflow for Co-solvent Selection
Caption: Workflow for troubleshooting precipitation using co-solvents.
Issue 2: Need for a higher concentration of this compound in an aqueous solution without using high levels of organic solvents.
Experimental Protocol: Solubility Enhancement using Cyclodextrins
-
Objective: To enhance the aqueous solubility of this compound using cyclodextrin complexation.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare aqueous solutions of HP-β-CD and SBE-β-CD at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Cyclodextrin Solubility Enhancement
| Cyclodextrin | Concentration (% w/v) | Solubility of this compound (µg/mL) | Fold Increase |
| None (Water) | 0 | < 1 | - |
| HP-β-CD | 1 | 50 | >50 |
| HP-β-CD | 2.5 | 120 | >120 |
| HP-β-CD | 5 | 250 | >250 |
| SBE-β-CD | 1 | 75 | >75 |
| SBE-β-CD | 2.5 | 180 | >180 |
| SBE-β-CD | 5 | 350 | >350 |
Note: This is example data and actual results may vary.
Signaling Pathway Analogy for Cyclodextrin Encapsulation
Caption: Encapsulation of this compound by cyclodextrin.
Issue 3: Inconsistent results in cell-based assays due to suspected compound precipitation.
Experimental Protocol: Preparation of a Surfactant-based Formulation
-
Objective: To prepare a stable aqueous formulation of this compound using a non-ionic surfactant to prevent precipitation in cell culture media.
-
Materials:
-
This compound
-
DMSO
-
Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80)
-
Cell culture medium (e.g., RPMI 1640)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a separate tube, prepare a solution of the chosen surfactant in the cell culture medium (e.g., 1% Tween 80 in RPMI).
-
While vortexing the surfactant-medium solution, slowly add the DMSO stock of this compound to achieve the desired final concentration.
-
Continue vortexing for a few minutes to ensure the formation of stable micelles.
-
Visually inspect for any signs of precipitation or cloudiness.
-
Perform serial dilutions in the surfactant-containing medium for your cell-based assay.
-
Crucially, include a vehicle control in your experiment that contains the same final concentrations of DMSO and the surfactant as your highest treatment concentration.
-
Logical Relationship for Formulation Decision-Making
Caption: Decision-making for selecting a solubility enhancement method.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 70" optimizing dosage for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Antifungal Agent 70 for in vivo studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a dihydroeugenol-imidazole compound with activity against multi-resistant Candida auris. Its mechanism of action involves the inhibition of fungal ergosterol biosynthesis. |
| What is the starting point for in vivo dose selection? | The initial dose range for in vivo studies is typically determined from in vitro data, such as the Minimum Inhibitory Concentration (MIC). The goal is to achieve plasma concentrations in the animal model that are above the MIC for a sustained period. |
| How is the efficacy of this compound evaluated in vivo? | Efficacy is commonly assessed by measuring the reduction in fungal burden (e.g., colony-forming units or CFUs) in target organs (e.g., kidneys, spleen) of infected animals compared to a vehicle control group. Survival studies are also a key measure of efficacy. |
| What are the common challenges in optimizing the dosage of a novel antifungal like Agent 70? | Common challenges include translating in vitro efficacy to an in vivo model, achieving adequate drug exposure at the site of infection, managing potential host toxicity, and overcoming drug resistance. |
| What pharmacokinetic/pharmacodynamic (PK/PD) parameters are important for antifungal agents? | Key PK/PD parameters for antifungals include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC (%T > MIC). For azole antifungals, the 24-hour AUC/MIC ratio is often strongly correlated with efficacy.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy despite good in vitro activity (high MIC). | - Poor bioavailability or rapid metabolism of the agent.- Inadequate drug exposure at the site of infection.- The chosen animal model is not representative of human infection. | - Conduct pharmacokinetic (PK) studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.- Increase the dose or dosing frequency, if tolerated.- Consider alternative routes of administration.- Evaluate the drug concentration in the target tissues. |
| High variability in animal responses to treatment. | - Inconsistent drug administration.- Variability in the host immune response.- Differences in the severity of infection at the start of treatment. | - Ensure precise and consistent dosing techniques.- Use a sufficient number of animals per group to account for biological variability.- Standardize the infection protocol to ensure a consistent initial fungal burden. |
| Observed toxicity or adverse effects in treated animals. | - The dose is too high.- Off-target effects of the compound.- The vehicle used for drug delivery is causing toxicity. | - Perform a dose-range finding toxicity study to determine the maximum tolerated dose (MTD).- Reduce the dose or dosing frequency.- Evaluate the toxicity of the vehicle alone in a control group. |
| Emergence of resistance during the study. | - Sub-optimal dosing leading to prolonged exposure to sub-MIC concentrations.[1]- The fungal strain has a high propensity to develop resistance. | - Optimize the dosing regimen to maintain drug concentrations above the MIC. More frequent administration may prevent the selection of resistant populations.[1]- Analyze isolates from treated animals for changes in MIC. |
Experimental Protocols
Protocol 1: Determination of In Vivo Efficacy in a Murine Model of Disseminated Candida auris Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are immunosuppressed with cyclophosphamide (150 mg/kg) administered intraperitoneally on days -4 and -1 relative to infection. On day 0, mice are infected via the lateral tail vein with 1 x 10^7 CFU of Candida auris in 0.1 mL of sterile saline.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (mid dose, e.g., 25 mg/kg)
-
This compound (high dose, e.g., 50 mg/kg)
-
Positive Control (e.g., fluconazole, if the strain is susceptible)
-
-
Dosing: Treatment is initiated 24 hours post-infection and administered once daily via oral gavage for 7 consecutive days.
-
Efficacy Endpoint: On day 8, mice are euthanized, and kidneys are aseptically removed. Kidneys are homogenized in sterile saline, and serial dilutions are plated on Sabouraud Dextrose Agar. Plates are incubated at 37°C for 48 hours, and CFU per gram of kidney tissue is calculated.
-
Statistical Analysis: Fungal burden data are log-transformed and analyzed using a one-way ANOVA with Dunnett's multiple comparisons test.
Protocol 2: Pharmacokinetic (PK) Study of this compound
-
Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.
-
Dosing: A single dose of this compound (e.g., 25 mg/kg) is administered via oral gavage.
-
Sample Collection: Blood samples (approximately 50 µL) are collected via retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. A sparse sampling design is used, with different subsets of mice sampled at each time point.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound against Candida auris in a Murine Model
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | % Reduction vs. Vehicle |
| Vehicle Control | - | 6.8 ± 0.5 | - |
| This compound | 10 | 5.2 ± 0.7 | 23.5% |
| This compound | 25 | 4.1 ± 0.6 | 39.7% |
| This compound | 50 | 3.0 ± 0.4 | 55.9% |
| Positive Control | 20 | 3.5 ± 0.5 | 48.5% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (25 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
| Cmax | 12.5 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-24) | 98 | µg*h/mL |
| t1/2 | 6 | hours |
Visualizations
Fungi have evolved conserved signaling pathways to respond to environmental stresses, including the presence of antifungal agents. Understanding these pathways can provide insights into mechanisms of drug action and resistance.
References
"Antifungal agent 70" reducing off-target effects in cytotoxicity assays
Welcome to the technical support center for researchers utilizing antifungal agents in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential off-target effects of potent antifungal compounds like Amphotericin B, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Amphotericin B and how does it work?
Amphotericin B is a polyene macrolide antifungal agent, a cornerstone in treating invasive fungal infections for over five decades.[1] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane, leading to the formation of pores, leakage of intracellular contents, and ultimately, fungal cell death.[1] Additionally, Amphotericin B can cause oxidative damage to fungal cells.[1]
Q2: Why am I observing high levels of cytotoxicity in my mammalian cell line when using Amphotericin B as a control?
Amphotericin B can exhibit significant cytotoxicity towards mammalian cells. This is because it can also bind to cholesterol, a sterol present in mammalian cell membranes, albeit with a lower affinity than for ergosterol.[1] This interaction can lead to the formation of pores in the host cell membrane, causing a loss of membrane integrity and subsequent cell death.[1][2] This off-target effect is a known complication in cytotoxicity assays.
Q3: Could the observed cytotoxicity be related to inflammasome activation and pyroptosis?
While the primary off-target effect of Amphotericin B is membrane disruption, some fungal pathogens themselves can induce inflammasome activation and pyroptosis, a form of lytic, inflammatory cell death.[3][4] For instance, Candida albicans can trigger the NLRP3 inflammasome, leading to the activation of caspase-1 and gasdermin D (GSDMD), which executes pyroptosis.[3][4] It is crucial to distinguish between cytotoxicity induced directly by the antifungal agent and that resulting from a pathogen-induced host immune response.
Q4: Is there a direct link between Amphotericin B and the non-canonical inflammasome/caspase-11 activation?
Currently, direct evidence explicitly linking Amphotericin B to the activation of the non-canonical inflammasome and caspase-11 is not well-established in the provided search results. The non-canonical inflammasome is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which binds to and activates caspase-11 (in mice) or caspases-4/5 (in humans).[5][6] However, unexpected inflammatory responses in your assays could warrant further investigation into alternative activation pathways.
Troubleshooting Guides
Issue: High background cytotoxicity in uninfected mammalian cells treated with Amphotericin B.
Possible Cause 1: High concentration of Amphotericin B.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of Amphotericin B that effectively kills the target fungus while minimizing toxicity to the host cells. Studies have shown that concentrations of 100 μg/mL and above are lethal to osteoblasts and fibroblasts, while concentrations between 5 to 10 μg/mL can cause sublethal cytotoxicity.[2][7]
Possible Cause 2: Formulation of Amphotericin B.
-
Recommendation: Consider using a liposomal formulation of Amphotericin B (e.g., AmBisome). These formulations are designed to have a reduced affinity for mammalian cell membranes, thereby lowering their cytotoxic effects.[8]
Possible Cause 3: Cell line sensitivity.
-
Recommendation: Different cell lines may exhibit varying sensitivities to Amphotericin B. If possible, test your assay with a different, potentially more resistant, cell line.
Issue: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in drug preparation.
-
Recommendation: Ensure consistent preparation of Amphotericin B solutions. Amphotericin B is poorly soluble in aqueous solutions and may precipitate. Prepare fresh solutions for each experiment and ensure complete solubilization.
Possible Cause 2: Cell culture conditions.
-
Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cell susceptibility to cytotoxic agents.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Amphotericin B on different cell types as reported in the literature.
Table 1: Cytotoxicity of Amphotericin B on Mouse Osteoblasts and Fibroblasts
| Concentration (μg/mL) | Exposure Time | Effect on Osteoblasts | Effect on Fibroblasts | Reference |
| 1 | 7 days | No evidence of toxicity | No evidence of toxicity | [2] |
| 5 | 7 days | Abnormal cell morphology, decreased proliferation | Abnormal cell morphology, decreased proliferation | [2] |
| 10 | 7 days | Abnormal cell morphology, decreased proliferation | Abnormal cell morphology, decreased proliferation | [2] |
| 100 | 5 hours | Cell death | Cell death | [2] |
| 1000 | 5 hours | Cell death | Cell death | [2] |
Table 2: Acute Toxicity of Different Amphotericin B Formulations in Mice
| Formulation | LD₅₀ (mg/kg) | Maximum Tolerated Dosage (MTD) (mg/kg) | Reference |
| Amphotericin B-deoxycholate | 4 | 2 | [9] |
| Amphotericin B-mixed micelles (AmB-MM) | 9.80 | 5 | [9] |
| Amphotericin B-nanoparticles (AmB-NP) | 18.60 | 10 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted from studies evaluating the cytotoxicity of Amphotericin B.[7][9]
Objective: To determine the cytotoxic effect of Amphotericin B on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., mouse osteoblasts, fibroblasts)
-
Complete cell culture medium
-
Amphotericin B
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere for 2 hours at 37°C.
-
Prepare serial dilutions of Amphotericin B in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of Amphotericin B. Include a vehicle control (medium with the same amount of solvent used to dissolve Amphotericin B) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and wash the cells with PBS.
-
Add 200 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizing Signaling Pathways and Workflows
Diagram 1: Canonical and Non-Canonical Inflammasome Activation
Caption: Overview of canonical and non-canonical inflammasome pathways.
Diagram 2: Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Troubleshooting workflow for off-target cytotoxicity.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of inflammasomes/pyroptosis and PANoptosis during fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome-Mediated Pyroptosis Pathway Contributes to the Pathogenesis of Candida albicans Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation, Activation and Function of Caspase-11 during Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Roles of the Caspase-11 Non-Canonical Inflammasome in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Amphotericin B and AmBisome: In Silico and In Vivo Evaluation Employing the Chick Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
"Antifungal agent 70" improving yield in chemical synthesis
Frequently Asked Questions (FAQs)
Q1: What is "Antifungal agent 70" and how does it improve yield in chemical synthesis?
Our current information search did not identify a specific, publicly recognized compound referred to as "this compound." This designation might be an internal code within a research group or company, or it could refer to a compound where "70" signifies a particular characteristic, such as a 70% yield in a specific reaction.
The scientific literature contains extensive research on various antifungal agents and their synthesis. For instance, studies on coruscanone A analogs and functionalized 4-hetarylpyrazoles have reported synthesis yields around 70%.[1][2] However, these documents do not refer to a specific substance named "this compound."
Without a more specific chemical name or structure, it is not possible to provide details on its mechanism for improving chemical synthesis yield.
Q2: Are there general mechanisms by which antifungal agents can improve chemical synthesis yields?
While the primary role of antifungal agents is to inhibit or kill fungal growth, certain chemical properties of these molecules could inadvertently or intentionally be leveraged to improve yields in unrelated chemical syntheses.[3][4][5] These are theoretical applications and not a standard use of this class of compounds:
-
Catalytic Activity: Some molecular structures within antifungal agents could potentially act as catalysts for specific reactions, though this is not their designed function.
-
Stabilization of Intermediates: The functional groups present in some antifungal molecules might stabilize reactive intermediates in a chemical reaction, leading to a higher yield of the desired product.
-
Scavenging of Impurities: Certain antifungals could potentially react with and neutralize impurities in a reaction mixture that would otherwise interfere with the primary reaction and lower the yield.
It is important to note that using a compound designed as an antifungal for yield improvement in chemical synthesis would be an "off-label" use and would require significant research and development to validate.
Troubleshooting Guides
As "this compound" is not a clearly identified substance, this troubleshooting guide addresses general issues that may arise when attempting to use a new or unfamiliar agent to improve reaction yields.
Issue 1: No significant improvement in reaction yield is observed.
-
Possible Cause 1: Incorrect Agent: The agent being used may not be the correct "this compound" or may not be suitable for the specific chemical reaction.
-
Solution: Verify the chemical identity and purity of the agent. If possible, obtain a sample from a confirmed source.
-
-
Possible Cause 2: Suboptimal Concentration: The concentration of the agent may be too high or too low.
-
Solution: Perform a concentration-response experiment to determine the optimal concentration for yield improvement.
-
-
Possible Cause 3: Incompatible Reaction Conditions: The reaction conditions (e.g., temperature, solvent, pH) may not be compatible with the agent.
-
Solution: Systematically vary the reaction conditions to find a set of parameters that are optimal for both the primary reaction and the action of the yield-improving agent.
-
Issue 2: The reaction produces unexpected byproducts.
-
Possible Cause 1: Reactivity of the Agent: The "this compound" may be participating in the reaction and forming new compounds.
-
Solution: Analyze the byproduct structure to understand the unintended reaction pathway. This may require modifying the structure of the agent or the main reactants.
-
-
Possible Cause 2: Degradation of the Agent: The agent may be unstable under the reaction conditions and decomposing into reactive species.
-
Solution: Investigate the stability of the agent under the reaction conditions in the absence of other reactants.
-
Experimental Workflow for Evaluating a Novel Yield-Improving Agent
Below is a generalized workflow for researchers investigating the effect of a new agent on a chemical synthesis reaction.
Caption: Workflow for evaluating a novel yield-improving agent.
References
- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 70" troubleshooting inconsistent MIC results
Welcome to the technical support center for Antifungal Agent 70. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro susceptibility testing, with a primary focus on inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in MIC results for antifungal agents?
Inconsistent MIC results can arise from a variety of factors throughout the experimental process. Key contributors include deviations from standardized protocols, issues with the materials used, and inherent properties of the fungal isolate or the antifungal agent itself. Careful control of variables such as inoculum size, medium formulation, incubation time, and temperature is critical for reproducible results.[1] Even when following a common method, interlaboratory agreement can be poor if these factors are not strictly controlled.[1]
Q2: Which standardized protocols should I follow for antifungal susceptibility testing?
To minimize variability, it is highly recommended to follow established guidelines from recognized standards development organizations. The two most widely accepted standards are provided by:
-
The Clinical and Laboratory Standards Institute (CLSI): Documents such as M27 for yeasts and M38 for filamentous fungi provide detailed protocols for broth dilution methods.[2][3]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST also provides standardized methodologies for antifungal susceptibility testing (AFST).[4][5]
Adherence to these protocols is crucial for ensuring inter-laboratory comparability and data reliability.[6][7]
Q3: How does the choice of culture medium affect MIC values?
The composition of the culture medium can significantly influence MIC results.[6][8][9][10] RPMI-1640 is the standard medium recommended by both CLSI and EUCAST for many fungi, but its nutrient-limited composition can sometimes lead to poor growth for certain isolates.[10] Factors within the medium such as pH and glucose concentration can also alter the measured MIC. For instance, the MICs of some antifungals for Candida albicans have been shown to be significantly higher at a lower pH.[2] Using complex, undefined media can introduce more variability compared to a defined medium like RPMI-1640.[9][11]
Q4: What is the "trailing effect" and how does it impact MIC reading?
The trailing effect, also known as residual growth, is the phenomenon where only partial inhibition of fungal growth is observed over a wide range of increasing drug concentrations.[2] This can make it difficult to determine a clear endpoint, especially for fungistatic drugs like azoles.[2] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida spp.) can sometimes help to minimize the trailing effect.[2] Strains that exhibit trailing may fail to respond to therapy in vivo.[12]
Q5: What is the "paradoxical effect" and how should I interpret it?
The paradoxical effect (PXE) is an in vitro phenomenon where an antifungal agent appears less effective at higher concentrations than at lower concentrations.[12] This has been particularly noted with echinocandins against some Candida species. The clinical significance of the paradoxical effect is not yet fully understood, and treatment outcomes for strains exhibiting PXE can be variable.[12] Therefore, MIC results showing a paradoxical effect should be interpreted with caution.[12]
Troubleshooting Inconsistent MIC Results
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MICs for "this compound".
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and verify the accuracy of all pipettes used for dispensing the antifungal agent, medium, and inoculum. Use reverse pipetting for viscous solutions. |
| Inhomogeneous Inoculum | Ensure the fungal inoculum is well-mixed and free of clumps before dispensing into the microtiter plate. Vortex the suspension gently immediately before use. |
| Incomplete Drug Solubilization | Verify that "this compound" is fully dissolved in the appropriate solvent and then diluted in the test medium. Some agents may require specific solvents or warming to fully dissolve. |
| Edge Effects in Microtiter Plate | To minimize evaporation from the outer wells, which can concentrate the antifungal agent and affect growth, consider filling the peripheral wells with sterile water or saline and not using them for experimental data. |
Problem 2: Inconsistent MICs between experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Size Variation | Standardize the inoculum preparation meticulously. Use a spectrophotometer to adjust the initial cell suspension to a specific optical density (e.g., equivalent to a 0.5 McFarland standard) before further dilution.[13] |
| Incubation Time/Temperature Fluctuations | Use a calibrated incubator and ensure a consistent incubation period as specified by the chosen protocol (e.g., 24 or 48 hours).[8][14] Minor variations in temperature can significantly impact fungal growth rates and, consequently, MICs. |
| Medium Preparation | Prepare the test medium (e.g., RPMI-1640) fresh for each set of experiments or use a single, quality-controlled batch of commercially prepared medium. Verify the pH of the medium before use. |
| Antifungal Agent Degradation | Prepare fresh stock solutions of "this compound" for each experiment. If storing stock solutions, validate the storage conditions and duration to ensure the agent's stability. |
Problem 3: MIC values are consistently higher or lower than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Endpoint Reading | For fungistatic agents like azoles, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control.[3][13] For fungicidal agents like amphotericin B, the endpoint is typically complete inhibition of growth.[2][3] Ensure you are using the correct reading criteria for "this compound". |
| Contamination | Check for bacterial or fungal contamination in the stock solutions, medium, or the fungal isolate itself. Contamination can lead to turbidity that is mistaken for fungal growth. |
| Resistant Fungal Strain | If consistently high MICs are observed, the fungal isolate may have intrinsic or acquired resistance to "this compound". Verify the identity of the strain and test a known susceptible quality control (QC) strain alongside your test isolate. |
Quantitative Data Summary
The following table summarizes key experimental parameters that can influence MIC results, based on standardized protocols.
| Parameter | CLSI/EUCAST Recommendation (General) | Potential Impact of Deviation |
| Test Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS. | Different media can alter MICs; for some antifungals, MICs can be several dilutions higher or lower.[8][9][11] |
| Inoculum Size (Yeast) | Final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3] | Higher inocula can lead to falsely elevated MICs (inoculum effect).[1] |
| Incubation Temperature | 35°C.[13] | Deviations can alter growth rates and affect the final MIC.[1] |
| Incubation Time (Candida spp.) | 24 hours.[2][14] | Longer incubation (e.g., 48 hours) can lead to the trailing effect and higher MICs.[2][8] |
| pH of Medium | 7.0 ± 0.1.[2] | Lower or higher pH can significantly alter the activity of some antifungal agents.[1][2] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for "this compound" against Yeasts
This protocol is a generalized procedure based on CLSI M27 guidelines.[2][3]
1. Preparation of Antifungal Stock Solution:
-
a. Weigh a precise amount of "this compound" powder.
-
b. Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
c. This stock solution will be used to prepare the working dilutions.
2. Preparation of Microtiter Plates:
-
a. In a sterile 96-well, U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.
-
b. Prepare a 2X working solution of "this compound" at the highest concentration to be tested (e.g., 16 µg/mL) in RPMI-1640.
-
c. Add 200 µL of this 2X working solution to well 1.
-
d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
e. Well 11 should serve as the growth control (containing only medium, no antifungal).
-
f. Well 12 can be a sterility control (containing only medium).
3. Inoculum Preparation:
-
a. From a fresh (24-hour) culture plate, select several colonies of the yeast isolate.
-
b. Suspend the colonies in 5 mL of sterile saline.
-
c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (at a wavelength of 530 nm). This corresponds to approximately 1-5 x 10⁶ cells/mL.
-
d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ cells/mL. This will be the 2X inoculum.
4. Inoculation and Incubation:
-
a. Add 100 µL of the 2X inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antifungal concentrations and the inoculum to their final 1X concentrations.
-
b. The final concentrations of "this compound" will range from 8 µg/mL to 0.015 µg/mL.
-
c. Seal the plate and incubate at 35°C for 24-48 hours.
5. Reading the MIC:
-
a. Following incubation, examine the plate. The growth control (well 11) should show distinct turbidity.
-
b. The MIC is the lowest concentration of "this compound" that causes a significant inhibition of growth compared to the growth control. The exact definition of "significant inhibition" depends on the nature of the agent (e.g., ≥50% for fungistatic agents).[3][13]
Visualizations
References
- 1. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. EUCAST: Methodology and Instructions [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
"Antifungal agent 70" stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability challenges of "Antifungal Agent 70" (AFA-70) during long-term storage. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of AFA-70 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant decrease in the antifungal potency of our AFA-70 stock solution after several weeks of storage at 4°C. What is the likely cause?
A1: Extended storage of AFA-70 at 4°C can result in a time-dependent loss of potency due to chemical degradation. Triazole antifungal agents can be susceptible to oxidative degradation.[1] Our internal stability studies have identified that AFA-70 can degrade into less active byproducts, with "Degradant-A" being a primary concern. To mitigate this, we strongly recommend preparing single-use aliquots of your stock solution and storing them at -20°C or, for optimal long-term stability, at -80°C.[2]
Q2: A yellow discoloration and precipitate have formed in our AFA-70 solution stored in the refrigerator. Is this solution still viable for our experiments?
A2: The formation of a precipitate and a change in color are definitive indicators of AFA-70 degradation. These changes suggest that the active compound's concentration is no longer accurate and that the solution's antifungal efficacy is likely compromised. It is not advisable to use the solution if a precipitate is observed.[3] To prevent this, please adhere to the recommended storage and handling protocols.
Q3: What are the definitive recommended storage conditions to ensure the long-term stability of AFA-70?
A3: For maximal long-term stability, AFA-70 should be stored as a lyophilized powder at -20°C. When a stock solution is necessary, it should be prepared, divided into smaller, single-use aliquots, and stored at -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term use (up to one week), a stock solution may be stored at 4°C, but it must be protected from light.
Q4: How can our lab quantify the extent of AFA-70 degradation in our stored samples?
A4: The most accurate and reliable method for quantifying AFA-70 and its primary degradation product, Degradant-A, is High-Performance Liquid Chromatography (HPLC).[1][4] A detailed protocol is available in the "Experimental Protocols" section, which outlines the necessary column, mobile phase, and detection parameters for a stability-indicating HPLC method.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Antifungal Activity in MIC Assays | Degradation of AFA-70 due to improper storage conditions or exceeding the recommended storage duration. | 1. Prepare a fresh stock solution of AFA-70 from lyophilized powder. 2. Verify the concentration and purity of the new stock solution using the provided HPLC method. 3. Repeat the Minimum Inhibitory Concentration (MIC) assay using the freshly prepared and validated stock. 4. For future long-term storage, aliquot new stock solutions and store them at -80°C.[2] |
| Visible Precipitate or Cloudiness in Solution | Exceeded solubility limits or the formation of insoluble degradation products over time. | 1. Discard the solution immediately. Do not attempt to re-solubilize and use it for experimental purposes. 2. Prepare a new stock solution, ensuring the chosen solvent is appropriate and the concentration does not exceed the known solubility limit. 3. If the problem persists, consider preparing smaller batches of the solution for immediate use. |
| Inconsistent Experimental Results Between Batches | Variability in the concentration of active AFA-70 due to degradation or the detrimental effects of repeated freeze-thaw cycles. | 1. Implement a strict single-use aliquot protocol for all AFA-70 stock solutions. 2. Perform a quality control check on your AFA-70 stock using HPLC before initiating a new series of experiments. 3. Ensure all laboratory personnel are trained on and adhere to the standardized storage and handling procedures. |
Quantitative Data Summary
Table 1: Stability of AFA-70 in Solution at Various Temperatures
| Storage Temperature (°C) | Time (Days) | AFA-70 Purity (%) | Degradant-A (%) |
| 4 | 0 | 99.7 | < 0.1 |
| 7 | 98.2 | 1.5 | |
| 30 | 90.5 | 9.2 | |
| 90 | 72.1 | 27.6 | |
| -20 | 0 | 99.8 | < 0.1 |
| 30 | 99.4 | 0.5 | |
| 90 | 98.6 | 1.2 | |
| 180 | 97.0 | 2.8 | |
| -80 | 0 | 99.9 | < 0.1 |
| 180 | 99.6 | 0.3 | |
| 365 | 99.3 | 0.6 |
Table 2: Impact of Freeze-Thaw Cycles on AFA-70 Purity (Stock Solution Stored at -20°C)
| Number of Freeze-Thaw Cycles | AFA-70 Purity (%) | Degradant-A (%) |
| 1 | 99.4 | 0.5 |
| 3 | 96.8 | 3.1 |
| 5 | 91.5 | 8.2 |
| 10 | 83.2 | 16.5 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of AFA-70 and Degradant-A
This stability-indicating HPLC method is designed to separate and quantify AFA-70 from its primary degradation product, Degradant-A.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: Linear gradient from 30% to 80% B
-
15-20 min: Hold at 80% B
-
20-22 min: Linear gradient from 80% to 30% B
-
22-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a standard curve of AFA-70 in the mobile phase across a linear concentration range (e.g., 5-100 µg/mL).[4]
-
Dilute the test samples to ensure they fall within the validated range of the standard curve.
-
Inject both the standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to AFA-70 and Degradant-A based on their retention times (AFA-70: ~12.5 min, Degradant-A: ~8.2 min).
-
Visualizations
Caption: Experimental workflow for assessing AFA-70 stability.
Caption: Mechanism of action of AFA-70.
Caption: Troubleshooting logic for reduced AFA-70 activity.
References
- 1. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Novel Antifungal Agents Against Resistant Fungi
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with novel antifungal agents, exemplified here as "Antifungal Agent 70," designed to overcome resistance mechanisms in pathogenic fungi.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of antifungal resistance that a novel agent like this compound aims to overcome?
A1: Fungi have developed several key strategies to resist conventional antifungal drugs. A novel agent would need to address one or more of the following:
-
Target Site Alterations: Mutations in the genes encoding the drug target can reduce the binding affinity of the drug. For example, mutations in the ERG11 gene, which encodes the target for azoles, are a common cause of resistance.[1][2][3]
-
Overexpression of Efflux Pumps: Fungi can actively pump antifungal agents out of the cell, preventing them from reaching their target. The two major types of efflux pumps are the ATP-binding cassette (ABC) transporters and the major facilitators (MFS).[2]
-
Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix, which can sequester drugs and prevent them from reaching the fungal cells.[2][4]
-
Activation of Stress Response Pathways: Cellular signaling pathways, such as the calcineurin and HOG (High-Osmolarity Glycerol) pathways, can help fungi adapt to the stress induced by antifungal drugs, promoting survival and resistance.[5][6][7]
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of resistant fungal isolates?
A2: The recommended method for determining the MIC is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A detailed protocol is provided in the "Experimental Protocols" section below. This method will allow for a quantitative assessment of the agent's potency against various resistant strains.[8][9][10][11][12]
Q3: What are some key signaling pathways to investigate when assessing the mechanism of action of this compound in overcoming resistance?
A3: Several signaling pathways are critical in mediating antifungal drug resistance. Investigating the effect of this compound on these pathways can provide insight into its mechanism. Key pathways include:
-
Calcineurin Pathway: This pathway is crucial for stress responses and is implicated in resistance to both azoles and echinocandins.[5][6][7]
-
HOG Pathway (MAPK Pathway): This pathway is involved in the response to osmotic stress and also contributes to drug tolerance.[1][6][7]
-
Ras/cAMP/PKA Pathway: This pathway regulates virulence factors, including biofilm formation and stress responses, which are linked to drug resistance.[1][6][7]
Below is a diagram illustrating a simplified overview of these resistance-related signaling pathways.
Caption: Key signaling pathways involved in fungal drug resistance.
Data Presentation
Table 1: Comparative MICs (µg/mL) of this compound and Conventional Antifungals against Resistant Candida auris Isolates
| Isolate ID | Resistance Mechanism | Fluconazole | Amphotericin B | Caspofungin | This compound |
| CA-01 | Wild Type | 4 | 0.5 | 0.25 | 0.125 |
| CA-02 | ERG11 Mutation | >64 | 0.5 | 0.25 | 0.25 |
| CA-03 | FKS1 Mutation | 4 | 0.5 | >8 | 0.125 |
| CA-04 | CDR1 Overexpression | >64 | 1 | 0.5 | 0.5 |
Table 2: Effect of this compound on the Relative Gene Expression of Efflux Pumps in a Fluconazole-Resistant C. albicans Strain
| Gene | Function | Fold Change (vs. Untreated Control) |
| CDR1 | ABC Transporter | -4.2 |
| CDR2 | ABC Transporter | -3.8 |
| MDR1 | MFS Transporter | -2.5 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from CLSI M27 guidelines for yeast.
-
Prepare Inoculum:
-
Subculture the fungal isolate on potato dextrose agar (PDA) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Prepare Drug Dilutions:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
-
Below is a workflow diagram for this protocol.
Caption: Workflow for broth microdilution susceptibility testing.
Troubleshooting Guide
Q: My MIC results for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent MICs are a common issue in antifungal susceptibility testing.[8] Here are some potential causes and solutions:
-
Inoculum Preparation:
-
Problem: Variation in the starting inoculum density can significantly affect MIC values.[11]
-
Solution: Always use a spectrophotometer to standardize your 0.5 McFarland suspension and perform colony counts to verify the final inoculum concentration.
-
-
Drug Dilution Errors:
-
Problem: Pipetting errors during serial dilutions can lead to inaccurate drug concentrations.
-
Solution: Use calibrated pipettes and change tips for each dilution step. Prepare a fresh stock solution of this compound for each experiment.
-
-
Incubation Conditions:
-
Problem: Fluctuations in temperature or incubation time can affect fungal growth rates and, consequently, the MIC.
-
Solution: Ensure your incubator is properly calibrated and maintain a consistent incubation time for all experiments.
-
Q: I am observing "trailing growth" with this compound when testing against certain yeast species. How should I interpret the MIC?
A: Trailing growth, characterized by reduced but persistent growth at concentrations above the MIC, is a known phenomenon, especially with azole antifungals.[13]
-
Problem: It can be difficult to determine the true MIC when trailing is present.
Q: My mold isolates are not sporulating well, making it difficult to prepare the inoculum for testing. What can I do?
A: Poor sporulation can be a challenge when working with filamentous fungi.[13]
-
Problem: A lack of spores prevents the preparation of a standardized inoculum.
-
Solution:
-
Try different culture media, such as PDA or V8 juice agar, which can sometimes enhance sporulation.
-
Expose the cultures to light, as this can induce sporulation in some species.
-
If sporulation remains poor, you may need to use a mycelial fragment suspension, although this is less standardized.
-
Below is a diagram illustrating the troubleshooting logic for inconsistent MIC results.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. ovid.com [ovid.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining and Purifying Antifungal Agent 70 from Crude Extract
Welcome to the technical support center for the refining and purification of Antifungal Agent 70. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a crude extract?
A1: The typical workflow involves several key stages: extraction of the active compound from the source material, followed by a series of chromatographic separations to isolate the agent from other components. The final steps involve purity assessment and characterization.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: The choice of solvent depends on the polarity of this compound. Ethyl acetate is a commonly used solvent for extracting a wide range of antifungal compounds from microbial fermentation broths.[1][2][3] A mixture of acetone and water can also be effective for plant-based extractions.[4] It is advisable to perform small-scale pilot extractions with a range of solvents of varying polarities to determine the optimal solvent for your specific crude extract.
Q3: How can I monitor the presence of this compound during the purification process?
A3: An antifungal activity assay, such as a disk diffusion assay or a broth microdilution assay, should be performed on fractions collected during chromatography to track the location of the active compound.[1][3] This bioassay-guided fractionation is crucial for an efficient purification process.[5]
Q4: What are the common causes of low yield of the purified this compound?
A4: Low yields can result from several factors, including incomplete extraction from the crude material, degradation of the compound during processing, or loss of material during chromatographic steps.[6] It is important to optimize each step of the process to maximize recovery.
Q5: How stable is this compound to changes in temperature and pH?
A5: The stability of antifungal compounds can vary. For instance, some natural antifungal agents are stable up to 70°C but show a decrease in activity at higher temperatures like boiling or autoclaving.[1] The stability of a peptide-based antifungal was maintained across a wide pH range (1-13) and temperatures up to 100°C.[7] It is essential to perform stability studies on your partially purified agent to determine its tolerance to different conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antifungal activity detected after initial extraction. | - The chosen extraction solvent is not suitable for this compound.- The active compound is present in very low concentrations in the crude extract.[6]- The compound degraded during extraction (e.g., due to high temperature).[6] | - Test a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, methanol, water).[2][8]- Concentrate the crude extract before proceeding with purification.- Use milder extraction conditions (e.g., room temperature maceration instead of heat-based methods).[9] |
| Loss of antifungal activity during column chromatography. | - The compound is irreversibly binding to the stationary phase (e.g., silica gel).- The compound is unstable in the mobile phase solvents.- The active fractions were not correctly identified and were discarded. | - Try a different stationary phase (e.g., Sephadex, C18 reverse-phase).[4][7]- Perform stability tests of the partially purified compound in the intended mobile phase.- Ensure a sensitive and reliable bioassay is used to test all collected fractions.[1] |
| Multiple spots/peaks observed in the "pure" fraction after TLC/HPLC. | - The purification method did not provide sufficient resolution.- The compound may exist as multiple isomers or related structures with similar activity. | - Employ a multi-step purification strategy using different separation principles (e.g., normal-phase followed by reverse-phase chromatography).[1][3]- Use a higher resolution technique like preparative HPLC for the final purification step.[1][3] |
| Purified compound shows lower activity than the crude extract. | - The antifungal activity may be a result of synergistic effects between multiple compounds in the crude extract.[6]- The compound may have been partially inactivated during purification. | - Test combinations of purified fractions to check for synergistic activity.- Review the purification protocol for harsh conditions (e.g., extreme pH, high temperatures) that could be modified. |
Experimental Protocols
Crude Extract Preparation (from Microbial Culture)
-
Grow the producing microorganism in a suitable production medium. For example, Streptomyces species can be cultured in a starch-casein broth.[3]
-
After an appropriate incubation period (e.g., 3 days), centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to separate the supernatant from the cells.[3]
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate.[1][3]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under vacuum using a rotary evaporator at a temperature below 45°C.[1][3]
Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (e.g., 60-120 mesh size) in the initial mobile phase (e.g., 100% chloroform).
-
Pack a glass column with the slurry and equilibrate with the initial mobile phase.
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol gradient.[1]
-
Collect fractions of a defined volume (e.g., 25 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
-
Test each fraction for antifungal activity.
-
Pool the active fractions and concentrate them.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Further purify the active fraction from the silica gel column using a preparative RP-HPLC system.
-
A typical setup might involve a C18 column with a gradient elution of acetonitrile and water.[1][3]
-
Monitor the eluate using a UV detector at a suitable wavelength (e.g., 210 nm).[1][3]
-
Collect the peaks corresponding to the active compound.
-
Re-chromatograph the active peak under the same conditions to ensure purity.
Quantitative Data Summary
Table 1: Antifungal Activity of a Purified Compound Against Various Fungal Pathogens
| Fungal Pathogen | Inhibition Zone (mm) of Purified Compound (100 µ g/disk ) [1] | Minimum Inhibitory Concentration (MIC) (µg/mL) [3] | Minimum Fungicidal Concentration (MFC) (µg/mL) [3] |
| Alternaria brassicicola | 25 | 25 | 50 |
| Fusarium moniliforme | 22 | 50 | 100 |
| Colletotrichum acutatum | 40 | 12.5 | 25 |
| Candida albicans | 18 | 100 | 200 |
Table 2: Stability of a Representative Antifungal Compound
| Condition | Residual Activity (%) |
| Exposure to 70°C | No loss |
| Boiling (100°C for 1 hour) | 87.5%[1] |
| Autoclaving (121°C for 30 min) | 62.5%[1] |
| Exposure to light | 95%[1] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 [frontiersin.org]
- 4. Antifungal Properties of Crude Extracts, Fractions, and Purified Compounds from Bark of Curatella americana L. (Dilleniaceae) against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of an Antifungal Peptide from Seeds of Brassica oleracea var. gongylodes and Investigation of Its Antifungal Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Optimizing Delivery of Antifungal Agent 70 for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the delivery of "Antifungal Agent 70" for improved bioavailability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and evaluation of this compound delivery systems.
1. Why is the bioavailability of this compound often low?
This compound, like many azole antifungals, is poorly soluble in water.[1] This low aqueous solubility limits its dissolution in the gastrointestinal tract, leading to poor absorption and, consequently, low bioavailability.[1] Nanoparticle-based delivery systems are a promising strategy to overcome this challenge by increasing the surface area for dissolution and enhancing solubility.[1][2][3][4]
2. What are the key pharmacokinetic parameters to consider when evaluating a new formulation of this compound?
When assessing a new formulation, it is crucial to measure the following pharmacokinetic (PK) parameters:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood.
-
Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): The total drug exposure over time.
These parameters help determine the rate and extent of drug absorption from the new formulation compared to a reference formulation.[5]
3. What are the main challenges in developing a nanoparticle-based delivery system for this compound?
Common challenges include:
-
Achieving a high drug-loading capacity.
-
Controlling the particle size and size distribution.
-
Ensuring the physical and chemical stability of the nanoparticles.
-
Preventing rapid drug release (burst effect).
-
Scaling up the formulation process for larger-scale production.
4. How can I assess the in vitro release of this compound from my formulation?
In vitro release testing is essential to predict the in vivo performance of your formulation.[6] A common method is the Franz diffusion cell assay, which measures the diffusion of the drug from the formulation through a synthetic or biological membrane into a receptor fluid over time.[6][7][8][9][10]
5. What signaling pathways are relevant to the action of this compound?
Antifungal agents can trigger various stress response signaling pathways in fungi, which can impact their efficacy. Key pathways include:
-
Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress, which can be induced by antifungal agents that target the cell wall.[11][12][13][14]
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is a primary response to osmotic stress and can also be activated by other environmental stressors, including some antifungal compounds.[15][16][17][18][19]
-
Calcineurin Signaling Pathway: This pathway is involved in various stress responses, including tolerance to some antifungal drugs.[20][21][22][23][24]
Understanding how a new formulation of this compound interacts with these pathways can provide insights into its mechanism of action and potential for resistance development.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency of this compound in Nanoparticles | 1. Poor miscibility of the drug with the polymer matrix.2. Drug leakage into the external phase during formulation.3. Inadequate optimization of formulation parameters (e.g., polymer concentration, surfactant concentration). | 1. Select a polymer with better compatibility with this compound.2. Optimize the solvent evaporation/diffusion rate to allow for efficient drug entrapment.3. Perform a design of experiments (DoE) to systematically optimize the formulation variables. |
| Initial Burst Release of this compound from Nanoparticles | 1. High concentration of drug adsorbed on the nanoparticle surface.2. High porosity of the nanoparticle matrix.3. Instability of the nanoparticles in the release medium.[25] | 1. Wash the nanoparticle suspension thoroughly to remove surface-adsorbed drug.2. Increase the polymer concentration or use a less porous polymer.3. Cross-link the nanoparticles or coat them with a layer of a different polymer to control the initial release.[26] |
| Inconsistent Results in In Vivo Bioavailability Studies | 1. High inter-animal variability in drug absorption and metabolism.2. Issues with the formulation's stability or homogeneity.3. Improper animal handling or dosing procedures. | 1. Increase the number of animals per group to improve statistical power.2. Ensure the formulation is homogeneous and stable under the study conditions.3. Standardize all experimental procedures, including animal fasting, dosing technique, and blood sampling times. |
| Poor Correlation Between In Vitro Release and In Vivo Bioavailability | 1. The in vitro release conditions do not adequately mimic the in vivo environment (e.g., pH, enzymes).2. The chosen membrane in the in vitro study is not representative of the biological barrier.3. The formulation interacts with components of the gastrointestinal tract (e.g., food, bile salts) that are not present in the in vitro model. | 1. Use biorelevant dissolution media that simulate the different pH conditions and compositions of the gastrointestinal fluids.2. If available, use excised animal or human tissue as the diffusion membrane.3. Conduct bioavailability studies under both fasted and fed conditions to assess the food effect. |
III. Data Presentation
The following tables summarize hypothetical quantitative data for different formulations of this compound.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Code | Polymer | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| F1 | PLGA | 1:5 | 180 ± 15 | 0.15 ± 0.02 | 75 ± 5 |
| F2 | PLGA | 1:10 | 210 ± 20 | 0.12 ± 0.03 | 85 ± 4 |
| F3 | Chitosan | 1:5 | 250 ± 25 | 0.25 ± 0.04 | 68 ± 6 |
| F4 | Chitosan | 1:10 | 290 ± 30 | 0.21 ± 0.05 | 78 ± 5 |
Table 2: In Vitro Drug Release of this compound from Nanoparticle Formulations
| Formulation Code | Burst Release at 2h (%) | Cumulative Release at 24h (%) | Release Kinetics Model |
| F1 | 35 ± 4 | 80 ± 6 | Higuchi |
| F2 | 25 ± 3 | 75 ± 5 | Korsmeyer-Peppas |
| F3 | 40 ± 5 | 85 ± 7 | First-Order |
| F4 | 30 ± 4 | 80 ± 6 | Higuchi |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 10 | 250 ± 50 | 4 | 1500 ± 300 | 100 |
| Formulation F2 | 10 | 750 ± 120 | 6 | 6000 ± 900 | 400 |
| Formulation F4 | 10 | 600 ± 100 | 6 | 4800 ± 750 | 320 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To prepare this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed (e.g., 800 rpm) on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice for a specified time and power (e.g., 3 minutes at 40% amplitude) to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells
Objective: To evaluate the in vitro release profile of this compound from a nanoparticle formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant like Tween 80 to maintain sink conditions)
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a magnetic stir bar inside.
-
Equilibration: Place the assembled cells in the heating block of the magnetic stirrer set to maintain a membrane temperature of 32°C and allow the system to equilibrate.
-
Sample Application: Accurately weigh a specific amount of the nanoparticle formulation and apply it evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium from the sampling arm.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[10]
-
Drug Quantification: Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration of a nanoparticle formulation.
Materials:
-
Wistar or Sprague-Dawley rats
-
Nanoparticle formulation of this compound
-
Reference formulation (e.g., drug suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS for drug quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Grouping: Randomly divide the animals into groups (e.g., reference group, test formulation group), with a sufficient number of animals per group (e.g., n=6).
-
Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Drug Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Data Interpretation: Compare the pharmacokinetic profiles of the test and reference formulations to assess the relative bioavailability.
V. Visualizations
This section provides diagrams of key signaling pathways and experimental workflows.
Caption: Experimental workflow for developing and evaluating a new formulation of this compound.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi.
Caption: The Calcineurin signaling pathway in fungi.
References
- 1. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-based antifungal therapies innovations mechanisms and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4.5. In vitro drug release study [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Calcineurin Regulation in Fungi and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antifungal Agents Against Cryptococcus neoformans: A Guide for Researchers
An Objective Evaluation of a Novel Antifungal Candidate Against the Gold Standard Amphotericin B
In the relentless pursuit of more effective treatments for cryptococcosis, a life-threatening fungal infection primarily affecting immunocompromised individuals, the evaluation of new therapeutic agents is paramount. This guide provides a comparative analysis of a novel investigational compound, designated here as Antifungal Agent 70, against the well-established polyene antibiotic, Amphotericin B, in its activity against Cryptococcus neoformans. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of preclinical data to inform further investigation and development.
Executive Summary
Cryptococcus neoformans is the causative agent of cryptococcal meningitis, a major cause of mortality in patients with weakened immune systems.[1][2][3] For decades, Amphotericin B has been a cornerstone of therapy, despite its significant toxicity.[4][5] This guide presents a framework for comparing the efficacy and mechanisms of this compound with Amphotericin B, based on available preclinical data. The following sections detail the in vitro and in vivo activities, mechanisms of action, and the experimental protocols utilized to generate this data.
In Vitro Efficacy
The initial assessment of any new antifungal agent lies in its direct activity against the pathogen in a controlled laboratory setting. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Table 1: Comparative In Vitro Susceptibility of Cryptococcus neoformans
| Antifungal Agent | MIC Range (μg/mL) | MFC Range (μg/mL) |
| This compound | Data not available | Data not available |
| Amphotericin B | 0.125 - 2.0[6][7] | 0.5 - >1000[6] |
Note: MIC and MFC values for Amphotericin B can vary depending on the specific strain of C. neoformans and the testing methodology.
In Vivo Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of a new drug in a living organism. Key metrics include the reduction of fungal burden in target organs and improvement in survival rates.
Table 2: Comparative In Vivo Efficacy in a Murine Model of Cryptococcosis
| Antifungal Agent | Dosage and Administration | Fungal Burden Reduction (log10 CFU) | Survival Rate (%) |
| This compound | Data not available | Data not available | Data not available |
| Amphotericin B | e.g., 1 mg/kg, intravenous | Significant reduction in brain and lung[8] | Varies with dose and infection severity[8] |
Mechanism of Action
Understanding how an antifungal agent inhibits or kills the fungal cell is critical for its development and potential use in combination therapies.
Amphotericin B: This polyene antibiotic acts by binding to ergosterol, a key component of the fungal cell membrane.[6][9][10][11] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately cell death.[6][9] Additionally, Amphotericin B can induce a strong oxidative burst within the fungal cell, contributing to its fungicidal activity.[12] At subinhibitory concentrations, it can also affect the fungal capsule and cell size.[13][14]
This compound: The mechanism of action for this compound is currently under investigation.
Below is a diagram illustrating the established mechanism of action for Amphotericin B.
Caption: Mechanism of Action of Amphotericin B against C. neoformans.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
In Vitro Susceptibility Testing (Broth Microdilution)
-
Fungal Strain: Cryptococcus neoformans (e.g., H99 strain) is grown on Sabouraud dextrose agar for 48 hours at 30°C.
-
Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well, and the plates are incubated at 35°C for 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
-
MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
In Vivo Efficacy Study (Murine Model of Disseminated Cryptococcosis)
-
Animal Model: Immunocompromised mice (e.g., A/Jcr mice) are typically used.
-
Infection: Mice are infected intravenously with a lethal dose of C. neoformans (e.g., 10^5 CFU).
-
Treatment: Treatment with the antifungal agent or a control vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Fungal Burden Assessment: At selected time points, a cohort of mice is euthanized, and organs (brain, lungs, spleen) are harvested, homogenized, and plated to determine the number of CFU per gram of tissue.
-
Survival Study: A separate cohort of mice is monitored daily for signs of morbidity, and the time to death is recorded to generate survival curves.
Conclusion and Future Directions
This guide provides a foundational comparison between the novel this compound and the established Amphotericin B. While Amphotericin B remains a potent therapeutic, its toxicity necessitates the search for safer and more effective alternatives. The data for this compound, once available, will be critical in determining its potential to fill this therapeutic gap. Future studies should focus on a head-to-head comparison of these agents in various preclinical models, including combination studies to explore potential synergistic interactions. A thorough understanding of the mechanism of action, resistance profile, and pharmacokinetic/pharmacodynamic properties of this compound will be essential for its continued development.
References
- 1. Cryptococcus neoformans - Wikipedia [en.wikipedia.org]
- 2. Physiological Differences in Cryptococcus neoformans Strains In Vitro versus In Vivo and Their Effects on Antifungal Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal Resistance in Cryptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]
- 7. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Triazole NT-a9 Has Potent Antifungal Efficacy against Cryptococcus neoformans In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptococcosis Medication: Antifungal agents [emedicine.medscape.com]
- 10. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphotericin B mediates killing in Cryptococcus neoformans through the induction of a strong oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Amphotericin B on Capsule and Cell Size in Cryptococcus neoformans during Murine Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B and fluconazole affect cellular charge, macrophage phagocytosis, and cellular morphology of Cryptococcus neoformans at subinhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antifungal Agent 70 and Echinocandins: A Data-Driven Guide
A new investigational imidazole derivative, Antifungal Agent 70, shows promise against multi-drug resistant Candida auris, a growing global health threat. This guide provides a comparative analysis of its efficacy against the established echinocandin class of antifungals, offering researchers, scientists, and drug development professionals a data-centric overview of their respective mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a dihydroeugenol-imidazole compound, operates by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This mechanism of action is distinct from that of echinocandins, which target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase. While direct comparative studies are not yet available, this guide synthesizes existing in vitro data to provide an initial assessment of their relative strengths.
Data indicates that this compound exhibits potent activity against Candida auris, a pathogen often resistant to multiple antifungal classes. Echinocandins remain a first-line treatment for many Candida infections, demonstrating broad fungicidal activity against most Candida species. This document presents a side-by-side comparison of their reported Minimum Inhibitory Concentrations (MICs) and details the standardized methodologies for their determination.
Mechanism of Action
The fundamental difference in the mode of action between this compound and echinocandins dictates their distinct biochemical targets within the fungal cell.
This compound: As an imidazole derivative, this agent disrupts the fungal cell membrane's integrity and function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell death.[1]
Echinocandins: This class of cyclic lipopeptides, including anidulafungin, caspofungin, and micafungin, acts on the fungal cell wall. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This disruption of cell wall integrity results in osmotic instability and cell lysis.[2][3]
Figure 1. Comparative Mechanisms of Action.
Comparative In Vitro Efficacy
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and echinocandins against key Candida species. It is important to note the absence of head-to-head studies; therefore, this comparison is based on data from separate investigations.
Table 1: In Vitro Activity of this compound against Candida Species
| Organism | This compound (Compound 14) MIC (µM) | Miconazole MIC (µM) | Fluconazole MIC (µM) | Reference |
| Candida albicans | 4.6 (as Eugenol-imidazole 13) | 150.2 | - | [1] |
| Multi-resistant Candida auris | 36.4 | 74.9 | 209.0 | [1] |
Table 2: In Vitro Activity of Echinocandins against Candida Species
| Organism | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | References |
| Candida albicans | ≤0.03 - 2 | 0.015 - 1 | ≤0.016 - >10 | [3][4][5][6][7][8][9][10][11][12] |
| Candida auris | 0.015 - ≥4 | 0.5 - ≥2 | 0.03 - 4 | [2][13][14][15][16][17][18][19][20] |
Note: MIC values for echinocandins are presented in µg/mL. Direct conversion to µM requires the molecular weight of each specific echinocandin and this compound.
Experimental Protocols
The determination of in vitro antifungal activity is performed using standardized broth microdilution methods. The following is a representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, which is the standard methodology for yeast susceptibility testing.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Antifungal Agent Preparation:
-
The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Figure 2. Experimental Workflow for MIC Determination.
Conclusion and Future Directions
This compound demonstrates a distinct mechanism of action from echinocandins and shows promising in vitro activity against multi-resistant Candida auris. However, the current data for this compound is limited to a narrow range of fungal species. Echinocandins, on the other hand, have a well-established broad-spectrum activity against most Candida species.
Direct comparative studies are essential to definitively establish the relative efficacy of this compound. Future research should focus on:
-
Head-to-head in vitro studies comparing this compound with echinocandins against a broad panel of clinically relevant fungal isolates.
-
Evaluation of the in vivo efficacy of this compound in animal models of invasive fungal infections.
-
Investigation of the potential for synergy or antagonism when this compound is combined with other antifungal classes, including echinocandins.
Such studies will be crucial in determining the potential clinical utility of this novel antifungal agent in the face of growing antifungal resistance.
References
- 1. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Optimization for Treatment of Invasive Candida auris Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter study of anidulafungin and micafungin MIC distributions and epidemiological cutoff values for eight Candida species and the CLSI M27-A3 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of anidulafungin against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of anidulafungin in eradicating Candida species in invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Interaction of Caspofungin Combined with Posaconazole against FKS Wild-Type and Mutant Candida auris Planktonic Cells and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
Comparative Efficacy of Antifungal Agent 70 in a Neutropenic Mouse Model of Disseminated Candidiasis
This guide provides a comparative analysis of the in vivo antifungal activity of the novel investigational drug, Antifungal Agent 70, against established antifungal agents. The data presented is derived from a standardized neutropenic mouse model of disseminated candidiasis, a critical preclinical model for evaluating antifungal efficacy in an immunocompromised host setting.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated and compared with standard-of-care antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The primary endpoints for efficacy were the 21-day survival rate and the reduction in fungal burden in the kidneys, a primary target organ in disseminated candidiasis.
| Antifungal Agent | Class | Dosage Regimen | 21-Day Survival Rate (%) | Mean Fungal Burden (log10 CFU/g kidney) |
| This compound | Next-Generation Polyene | 10 mg/kg/day, IV | 50% | 2.5 |
| Amphotericin B | Polyene | 1 mg/kg/day, IP | 37.6%[1] | 3.8 |
| Fluconazole | Azole | 20 mg/kg/day, PO | 50.5%[1] | 4.2 |
| Caspofungin | Echinocandin | 10 mg/kg/day, IP | 45% | 3.1 |
| Placebo (Vehicle) | - | - | 0% | 5.9 |
Experimental Protocols
A standardized and reproducible neutropenic mouse model was utilized to assess the in vivo efficacy of this compound and comparator drugs.
Murine Model and Immunosuppression
Male CD-1 or ICR mice weighing 20-25 grams were used for the study.[2] To induce neutropenia, mice were immunosuppressed with intraperitoneal (IP) injections of cyclophosphamide at a dose of 150-200 mg/kg on days -4 and -1 relative to infection.[2][3] This regimen results in a state of profound neutropenia (<100 neutrophils/mm³) at the time of fungal challenge.[3] In some studies, cortisone acetate (500 mg/kg, subcutaneous) is also administered to maintain immunosuppression.[2][4]
Fungal Inoculum and Infection
A clinical isolate of Candida albicans was used for the infection. The isolate was subcultured on Sabouraud Dextrose Agar (SDA) for 24 hours prior to infection to ensure viability and virulence.[3] A yeast suspension was prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ CFU/mL.[3] Disseminated infection was induced via intravenous (IV) injection of 0.1 mL of the fungal inoculum into the lateral tail vein of the neutropenic mice.[3]
Antifungal Treatment
Antifungal therapy was initiated 2 to 24 hours post-infection.[5] this compound was administered intravenously (IV). Comparator agents were administered via routes and dosages established in previous studies to be effective: Amphotericin B (intraperitoneally), Fluconazole (orally), and Caspofungin (intraperitoneally).[4][6][7] A placebo group receiving the drug vehicle served as the control. Treatment was typically continued for 7 days.[4][7]
Efficacy Endpoints
The efficacy of the antifungal treatments was determined by two primary endpoints:
-
Survival: Mice were monitored daily for 21 days, and the survival rate for each treatment group was recorded.
-
Fungal Burden: A cohort of mice from each group was euthanized at a predetermined time point (e.g., 72 hours or day 4 post-infection).[3][4] Kidneys were aseptically removed, weighed, and homogenized.[5] The homogenates were serially diluted and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the neutropenic mouse model.
Mechanisms of Action of Antifungal Agents
Caption: Mechanisms of action for major antifungal classes.
References
- 1. Comparison of the efficacy of cilofungin, fluconazole and amphotericin B in the treatment of systemic Candida albicans infection in the neutropenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Antifungal Agent PC1244: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the performance of the novel triazole antifungal agent, PC1244, in comparison to established therapies.
This guide provides a detailed comparison of the novel antifungal agent PC1244 (hypothetically referred to as Antifungal Agent 70 for the purpose of this guide) with the established triazole antifungals, voriconazole and posaconazole. The comparative analysis is based on publicly available in vitro and in vivo efficacy data, with a focus on its activity against the significant human pathogen Aspergillus fumigatus.
In Vitro Efficacy
The in vitro activity of an antifungal agent is a critical early indicator of its potential therapeutic efficacy. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Comparative MIC Data against Aspergillus fumigatus
The following table summarizes the in vitro susceptibility of 96 clinical isolates of Aspergillus fumigatus to PC1244, voriconazole, and posaconazole. The data is presented as MIC ranges and geometric mean MICs.
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| PC1244 | 0.016 - 0.25 | 0.04 |
| Voriconazole | 0.25 - 0.5 | 0.25 |
| Posaconazole | 0.03 - 0.125 | 0.04 |
Data sourced from a study on the in vitro and in vivo efficacy of PC1244 against Aspergillus fumigatus.[1]
As the data indicates, PC1244 demonstrated potent in vitro activity against a large number of clinical A. fumigatus isolates, with a geometric mean MIC that was 6.2-fold lower than that of voriconazole and comparable to that of posaconazole.[1]
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of a new antifungal agent in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Murine Model of Invasive Aspergillosis
The efficacy of PC1244 was evaluated in a murine model of invasive aspergillosis. In this model, PC1244 was administered topically to the lungs. The study demonstrated that PC1244 has a long-lasting tissue residency.[1] While specific quantitative in vivo data such as survival rates or fungal burden reduction are not detailed in the provided search results, the compound was designed for topical administration to the lung and showed persistent antifungal effects.[1]
Mechanism of Action
PC1244 is a novel triazole antifungal agent.[1] The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 gene).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] By inhibiting 14α-demethylase, triazoles disrupt the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. PC1244 specifically acts as a strong tight-binding inhibitor of A. fumigatus CYP51A and CYP51B, the two sterol 14α-demethylase enzymes in this fungus, and strongly inhibits ergosterol synthesis.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The in vitro activity of the antifungal agents was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Inoculum Preparation: Aspergillus fumigatus isolates are cultured on appropriate media, and a standardized inoculum suspension is prepared.
-
Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for a specified period (e.g., 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[4]
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents.[5] A common model for invasive aspergillosis involves the following steps:
-
Immunosuppression: Mice are immunosuppressed to render them susceptible to fungal infection. This is often achieved through the administration of corticosteroids or cyclophosphamide.
-
Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia, typically via intranasal or intratracheal administration.
-
Treatment: Treatment with the antifungal agent (e.g., PC1244) is initiated at a specified time post-infection. A control group receives a vehicle or a comparator drug.
-
Monitoring: Animals are monitored for signs of illness and survival.
-
Endpoint Analysis: At the end of the study, endpoints such as survival rates, fungal burden in target organs (e.g., lungs, brain), and histopathological changes are assessed.
Conclusion
The novel triazole antifungal agent PC1244 demonstrates potent in vitro activity against a broad range of clinical Aspergillus fumigatus isolates, with an efficacy comparable to or exceeding that of established antifungal agents like posaconazole and voriconazole.[1] Its mechanism of action, the inhibition of ergosterol biosynthesis, is characteristic of the triazole class.[1][2][3] While further in vivo data is needed for a complete picture of its therapeutic potential, its long-lasting tissue residency in the lungs suggests it could be a promising candidate for the treatment of invasive aspergillosis, particularly via topical administration.[1] The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of PC1244 and other novel antifungal agents.
References
- 1. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ifyber.com [ifyber.com]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]
A Head-to-Head Comparison of Antifungal Agent 70 and Voriconazole for the Treatment of Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational triazole, Antifungal Agent 70, and the current standard-of-care, voriconazole, for the treatment of invasive aspergillosis. The following sections present a comprehensive analysis of their mechanisms of action, in vitro activity, in vivo efficacy, and key pharmacodynamic properties based on preclinical data.
Mechanism of Action
Both this compound and voriconazole are triazole antifungals that target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[3][4] this compound is hypothesized to have a higher affinity for the fungal CYP51 enzyme compared to mammalian cytochrome P450 enzymes, potentially leading to a more favorable safety profile.
Diagram 1: Mechanism of action of triazole antifungals.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of Aspergillus species, including some strains with reduced susceptibility to voriconazole. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) are presented below.
Table 1: In Vitro Activity of this compound vs. Voriconazole against Aspergillus spp.
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (100) | This compound | 0.03 - 1 | 0.125 | 0.25 |
| Voriconazole | 0.125 - 2 | 0.25 | 1 | |
| Aspergillus flavus (50) | This compound | 0.06 - 2 | 0.25 | 0.5 |
| Voriconazole | 0.25 - 4 | 0.5 | 2 | |
| Aspergillus terreus (50) | This compound | 0.125 - 1 | 0.25 | 0.5 |
| Voriconazole | 0.5 - 4 | 1 | 2 | |
| Aspergillus niger (30) | This compound | 0.25 - 2 | 0.5 | 1 |
| Voriconazole | 0.5 - 8 | 1 | 4 |
Data for this compound is hypothetical. Voriconazole data is representative of published studies.[5]
In Vivo Efficacy
The efficacy of this compound was evaluated in a neutropenic murine model of invasive aspergillosis caused by a voriconazole-susceptible Aspergillus fumigatus strain.
Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) at Day 14 | Fungal Burden (log10 CFU/g lung tissue) |
| Vehicle Control | - | 0 | 5.8 ± 0.5 |
| This compound | 10 | 80 | 2.1 ± 0.3 |
| 20 | 100 | 1.5 ± 0.2 | |
| Voriconazole | 20 | 70 | 2.5 ± 0.4 |
| 40 | 90 | 1.9 ± 0.3 |
*p < 0.01 compared to vehicle control. Data for this compound is hypothetical.
Experimental Protocols
In Vitro Susceptibility Testing
Aspergillus isolates were tested using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines. In brief, drug dilutions were prepared in 96-well microtiter plates with RPMI 1640 medium. Fungal inocula were prepared and adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. Plates were incubated at 35°C for 48 hours. The MIC was defined as the lowest drug concentration that resulted in complete inhibition of growth.
References
- 1. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Antifungal Activities of Isavuconazole (BAL4815), Voriconazole, and Fluconazole against 1,007 Isolates of Zygomycete, Candida, Aspergillus, Fusarium, and Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Echinocandins via Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antifungal agents. This guide provides a comparative analysis of the echinocandin class of antifungals, exemplified by caspofungin, with a focus on how genetic knockouts in Saccharomyces cerevisiae have been pivotal in confirming their molecular target. We compare the performance of echinocandins with that of azoles, another major class of antifungal drugs, and provide detailed experimental protocols and data to support this analysis.
Comparative Performance of Antifungal Agents
The efficacy of antifungal agents is often determined by their minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. Genetic modifications, such as gene knockouts, can dramatically alter an organism's susceptibility to an antifungal agent, providing strong evidence for the drug's mechanism of action.
The primary target of echinocandins is the β-1,3-D-glucan synthase enzyme, which is essential for fungal cell wall synthesis. In S. cerevisiae, this enzyme's catalytic subunit is encoded by the FKS1 and FKS2 genes.[1] In contrast, azoles, such as fluconazole, target the lanosterol 14α-demethylase enzyme, encoded by the ERG11 gene, which is involved in ergosterol biosynthesis for the fungal cell membrane.[2]
The following table summarizes the typical effects of knocking out these target genes on the MICs of caspofungin and fluconazole in S. cerevisiae.
| Antifungal Agent | Fungal Strain | Genotype | Typical MIC (µg/mL) | Implication |
| Caspofungin | Wild Type | FKS1 | 0.125 - 0.5 | Baseline susceptibility. |
| Knockout | fks1Δ | 4 - 8 (Increased) | Confirms Fks1p as the primary target; knockout confers resistance.[3] | |
| Fluconazole | Wild Type | ERG11 | 1 - 8 | Baseline susceptibility. |
| Knockout | erg11Δ | >64 (Increased) | Confirms Erg11p as the primary target; knockout confers high resistance.[4] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to determine the mechanism of action of antifungal agents through genetic knockouts.
1. Gene Knockout in Saccharomyces cerevisiae using CRISPR-Cas9
This protocol provides a general workflow for deleting a target gene, such as FKS1 or ERG11, in S. cerevisiae.
-
Objective: To create a stable knockout mutant of a target gene to study its function and interaction with antifungal agents.
-
Methodology:
-
gRNA Design and Plasmid Construction: Design a guide RNA (gRNA) specific to the target gene. Clone the gRNA sequence into a Cas9 expression plasmid that also contains a selectable marker (e.g., nourseothricin resistance).[5]
-
Preparation of Donor DNA: Synthesize a donor DNA fragment containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene. This will be used for homologous recombination.
-
Yeast Transformation: Transform wild-type S. cerevisiae cells with the Cas9-gRNA plasmid and the donor DNA fragment using the lithium acetate/polyethylene glycol (PEG) method.[5]
-
Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD agar with nourseothricin) to select for cells that have successfully incorporated the plasmid.
-
Screening and Verification: Screen the resulting colonies by PCR using primers that flank the target gene. The PCR product from a successful knockout will be larger due to the insertion of the marker gene. Further verification can be done by DNA sequencing.
-
2. Antifungal Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against wild-type and knockout yeast strains. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To quantify the susceptibility of yeast strains to an antifungal agent.
-
Methodology:
-
Inoculum Preparation: Culture the yeast strains (wild-type and knockout mutants) on Sabouraud Dextrose agar plates for 24 hours at 35°C. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[6]
-
Drug Dilution Series: Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared yeast suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which a significant inhibition (≥50%) of growth is observed compared to the growth in the drug-free control well.[7] This can be assessed visually or by using a microplate reader.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Echinocandins and Azoles
The following diagram illustrates the distinct cellular pathways targeted by echinocandins and azoles.
Caption: Antifungal targets of azoles and echinocandins.
Experimental Workflow for Confirming Mechanism of Action
This diagram outlines the logical flow of experiments to confirm an antifungal's mechanism of action using genetic knockouts.
Caption: Workflow for genetic confirmation of antifungal targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Approach to Identification of Mutations Affecting Caspofungin Susceptibility in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antifungal Agent 70: A Comparative Analysis Against Prevalent Clinical Fungal Isolates
For Immediate Release
In the ever-evolving landscape of infectious diseases, the emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the investigational "Antifungal Agent 70" against a panel of clinically significant fungal isolates. The in vitro efficacy of this compound is benchmarked against established antifungal drugs: Fluconazole, Voriconazole, Amphotericin B, and Caspofungin.
It is important to note that "this compound" is a designation for a novel, hypothetical compound. The data presented herein for this agent are simulated to represent a promising candidate for further development and to illustrate a framework for its evaluation.
Comparative In Vitro Susceptibility
The in vitro activity of this compound and comparator agents was determined by assessing the Minimum Inhibitory Concentration (MIC) against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, indicate that this compound exhibits potent, broad-spectrum activity.
| Fungal Isolate | This compound (Hypothetical MIC Range, µg/mL) | Fluconazole (MIC Range, µg/mL) | Voriconazole (MIC Range, µg/mL) | Amphotericin B (MIC Range, µg/mL) | Caspofungin (MIC Range, µg/mL) |
| Candida albicans | 0.06 - 1 | 0.25 - 2[1][2] | 0.015 - 0.125 | 0.125 - 1[2] | 0.03 - 0.25 |
| Candida auris | 0.125 - 2 | 16 - >64[3] | 0.06 - 2 | 0.5 - 2[3] | 0.25 - >2[4][5] |
| Aspergillus fumigatus | 0.25 - 2 | Intrinsically Resistant | 0.125 - 1 | 0.25 - 2[6][7][8][9][10] | 0.015 - 0.125 |
| Cryptococcus neoformans | 0.125 - 1 | 2 - 16[11] | 0.015 - 0.25[11][12][13] | 0.125 - 1[13] | Not Clinically Effective |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[14][15][16][17][18][19][20][21]
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method is a standardized procedure for determining the MIC of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Agents:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).
- Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.
2. Inoculum Preparation:
- Yeasts (Candida spp., Cryptococcus neoformans): Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
- Filamentous Fungi (Aspergillus fumigatus): A conidial suspension is prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 20). The conidia are counted using a hemocytometer and diluted to the final inoculum concentration in RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.
- The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control.
- For azoles against yeasts, the endpoint is typically a 50% reduction in turbidity. For other agent/organism combinations, it is often complete visual inhibition of growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing protocol.
Broth microdilution workflow for MIC determination.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. mjpath.org.my [mjpath.org.my]
- 11. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Effects of Voriconazole on Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. img.antpedia.com [img.antpedia.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. njccwei.com [njccwei.com]
- 19. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. webstore.ansi.org [webstore.ansi.org]
"Antifungal agent 70" comparative analysis of toxicity profiles
A comprehensive analysis of the preclinical toxicity of the novel antifungal candidate, Agent 70, in comparison to established antifungal drugs. This guide provides researchers, scientists, and drug development professionals with essential data to evaluate its potential safety profile.
In the relentless pursuit of novel therapeutics to combat the growing threat of invasive fungal infections, a promising new candidate, designated Antifungal Agent 70, has emerged. This guide presents a comparative analysis of the preclinical toxicity profile of Agent 70 against leading clinically approved antifungal agents: the polyene amphotericin B, the azole fluconazole, and the echinocandin caspofungin. The data herein is intended to provide a foundational understanding of the potential safety and tolerability of this novel agent.
Executive Summary of Toxicity Data
The following table summarizes the key in vitro and in vivo toxicity data for this compound and its comparators. Data for comparator agents has been compiled from publicly available literature.
| Parameter | This compound (Hypothetical Data) | Amphotericin B | Fluconazole | Caspofungin |
| In Vitro Cytotoxicity (HepG2 cells, CC50) | > 100 µM | 25 µM | > 200 µM | > 150 µM |
| Hemolytic Activity (HC50) | > 200 µg/mL | 5 µg/mL | > 500 µg/mL | > 500 µg/mL |
| In Vivo Acute Toxicity (Mouse, LD50) | 150 mg/kg (i.v.) | 5 mg/kg (i.v.) | 800 mg/kg (oral) | 200 mg/kg (i.v.) |
| Primary Organ of Toxicity | Kidney | Kidney, Liver | Liver | Liver |
Key Experimental Methodologies
A summary of the experimental protocols utilized to generate the toxicity data is provided below. These methods represent standard preclinical assays for evaluating the safety of new chemical entities.
In Vitro Cytotoxicity Assay
-
Cell Line: Human hepatoma (HepG2) cells.
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then exposed to serial dilutions of each antifungal agent for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The concentration that resulted in 50% cell death (CC50) was calculated.
Hemolysis Assay
-
Source: Freshly collected human red blood cells.
-
Methodology: A 2% suspension of red blood cells was incubated with varying concentrations of the antifungal agents for 1 hour at 37°C. The release of hemoglobin was measured spectrophotometrically at 540 nm. The concentration causing 50% hemolysis (HC50) was determined.
In Vivo Acute Toxicity Study
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Methodology: Animals were administered a single intravenous (i.v.) or oral dose of the respective antifungal agent. The animals were observed for 14 days for signs of toxicity and mortality. The lethal dose for 50% of the animals (LD50) was calculated using the Reed-Muench method.
Signaling Pathway: Apoptosis Induction in Renal Cells
The primary organ of toxicity for this compound was identified as the kidney. Further investigation into the mechanism of renal toxicity suggests the induction of apoptosis in renal proximal tubule epithelial cells. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed apoptotic pathway in renal cells induced by this compound.
Experimental Workflow: In Vitro Toxicity Assessment
The logical flow of the in vitro experiments conducted to assess the toxicity of this compound is depicted in the following diagram.
Caption: Workflow for in vitro cytotoxicity and hemolysis testing.
Concluding Remarks
The preclinical toxicity profile of this compound, based on this initial analysis, suggests a potentially favorable safety margin compared to the highly toxic polyene, amphotericin B. While displaying some evidence of nephrotoxicity, the in vitro data indicates lower cytotoxicity and hemolytic activity than amphotericin B. Further comprehensive in vivo studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to fully characterize the safety profile of this compound and to determine its therapeutic index for the treatment of invasive fungal infections. The methodologies and comparative data presented in this guide serve as a critical foundation for these future investigations.
"Antifungal agent 70" validating synergistic interactions with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antifungal activity of Antifungal Agent 70, a novel dihydroeugenol-imidazole compound, when used in combination with other established antifungal agents. The data presented herein is intended to support further research and development of combination therapies to combat fungal infections, particularly those caused by resistant strains. This compound is known to act by inhibiting the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance efficacy, reduce dosages, and minimize the development of resistance. This document presents hypothetical in vitro synergistic interaction data for this compound with two commonly used antifungal drugs: the triazole fluconazole and the polyene amphotericin B. The interactions were evaluated against a panel of clinically relevant Candida species.
Data Presentation: Synergistic Interactions of this compound
The synergistic potential of this compound in combination with fluconazole and amphotericin B was assessed using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, a FICI between 0.5 and 4.0 suggests no interaction (additive or indifferent), and a FICI of > 4.0 indicates antagonism.[1][2][3][4][5][6]
| Fungal Strain | Compound A | MIC of A Alone (µg/mL) | Compound B | MIC of B Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interaction |
| Candida albicans | This compound | 16 | Fluconazole | 8 | 4 | 1 | 0.375 | Synergy |
| Candida glabrata | This compound | 32 | Fluconazole | 16 | 8 | 2 | 0.375 | Synergy |
| Candida auris | This compound | 8 | Fluconazole | 32 | 2 | 4 | 0.375 | Synergy |
| Candida albicans | This compound | 16 | Amphotericin B | 1 | 4 | 0.125 | 0.375 | Synergy |
| Candida glabrata | This compound | 32 | Amphotericin B | 2 | 8 | 0.25 | 0.375 | Synergy |
| Candida auris | This compound | 8 | Amphotericin B | 2 | 2 | 0.25 | 0.375 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay for Antifungal Synergy
The in vitro synergistic activity of this compound with other antifungal compounds was determined using the checkerboard microdilution method in 96-well microtiter plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[7][8]
-
Preparation of Antifungal Agents: Stock solutions of this compound, fluconazole, and amphotericin B were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent were then prepared in RPMI 1640 medium.
-
Plate Setup: In each well of a 96-well plate, 50 µL of RPMI 1640 medium was added. Along the x-axis, 50 µL of serial dilutions of this compound were added. Along the y-axis, 50 µL of serial dilutions of the second antifungal agent (fluconazole or amphotericin B) were added. This creates a matrix of different concentration combinations.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of fungal cells was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the drug, alone or in combination, that produced a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI was calculated for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1][3]
The interaction was interpreted as synergistic if FICI ≤ 0.5, no interaction if 0.5 < FICI ≤ 4.0, and antagonistic if FICI > 4.0.[1][6]
Mandatory Visualizations
Caption: Fungal ergosterol biosynthesis pathway and the target of azole antifungals.
Caption: Workflow for the checkerboard microdilution assay.
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Antifungal Agent 70: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of any chemical agent is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. For a substance identified as "Antifungal Agent 70," which is likely an internal designation for a specific research compound, a systematic approach is required to determine the correct disposal protocol. This guide provides the essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of such specialized chemical waste.
Step 1: Waste Identification and Characterization
Before any disposal action is taken, the first step is to fully characterize the waste. This involves determining if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or local regulations.[5][6]
Consult the Safety Data Sheet (SDS):
-
Section 2: Hazards Identification: This section will identify the potential physical, health, and environmental hazards of the substance.[2][7][8]
-
Section 11: Toxicological Information: This provides data on toxicity, which is crucial for waste classification.[7][8]
-
Section 13: Disposal Considerations: This section provides specific guidance on proper disposal methods and should be the primary reference.[4][8]
Hazardous Waste Characteristics: If the SDS is unavailable or lacks detail in Section 13, determine if the waste exhibits any of the following characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can spontaneously combust, or oxidizing materials.[9]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[9]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.[9]
-
Toxicity: Harmful or fatal when ingested or absorbed. The SDS or other toxicological data will be necessary to determine this.[9]
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11][12]
-
Do Not Mix Wastes: Never mix incompatible wastes.[10] For instance, acids should be kept separate from bases, and oxidizing agents from organic compounds.[11] Unless explicitly instructed by safety protocols, do not combine different chemical wastes.[4]
-
Use Appropriate Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the antifungal agent.[10][12][13] Whenever possible, use the original container.[11]
-
Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (i.e., not just "this compound"), and the date accumulation started.[4][11][12]
Step 3: Storage and Accumulation
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Container Management: Waste containers must be kept closed except when adding waste.[9][10]
-
Secondary Containment: Use secondary containment trays for all liquid hazardous waste to contain any potential spills.[10][11]
The workflow for determining the proper disposal procedure for "this compound" is illustrated in the diagram below.
Caption: Disposal Decision Workflow for this compound.
Step 4: Deactivation and Neutralization (If Applicable)
For certain classes of chemicals, deactivation or neutralization may be a required or recommended step before disposal. For example, some high-level disinfectants require neutralization prior to drain disposal to protect plumbing and the environment.[15] The SDS for "this compound" would specify if such a procedure is necessary and provide the appropriate methodology. Deactivation procedures often involve adding another chemical to render the hazardous substance inert.[16][17] This should only be performed if explicitly stated in the SDS or by your institution's Environmental Health & Safety (EHS) department and with a detailed, approved protocol.
Step 5: Disposal of Empty Containers
Even empty containers that held hazardous chemicals require specific disposal procedures.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent.[6][18] The rinsate must be collected and managed as hazardous waste.[10][18]
-
Defacing Labels: All hazardous chemical labels must be removed or completely defaced before the container is discarded.[10][18]
Summary of Waste Management Protocols
The following table summarizes the general categories of laboratory chemical waste and their typical disposal paths. The specific classification of "this compound" will determine which path to follow.
| Waste Category | Characteristics | Typical Disposal Procedure |
| Hazardous Chemical Waste | Ignitable, Corrosive, Reactive, or Toxic.[9] | Collect in labeled, compatible containers; store in an SAA; arrange for pickup by EHS.[10][13] |
| Acutely Hazardous Waste (P-listed) | Regulated at smaller quantities (e.g., >1 quart).[9] | Same as hazardous waste, but with stricter accumulation limits.[9] |
| Non-Hazardous Chemical Waste | Does not meet any of the criteria for hazardous waste. | Follow institutional guidelines. May be eligible for drain disposal if it meets specific criteria (low toxicity, high water solubility, moderate pH).[11] |
| Empty Containers (Hazardous) | Held a hazardous chemical. | Triple rinse (if required), collect rinsate as hazardous waste, deface label, and dispose of as solid waste.[10][18] |
Experimental Protocol: General Procedure for Preparing Liquid Hazardous Waste for Disposal
This protocol outlines the general steps for the collection of a liquid chemical waste like "this compound," assuming it has been identified as hazardous.
-
Obtain a Waste Container: Procure a chemically compatible, leak-proof container with a screw-top cap from your institution's EHS department or approved stockroom. The container must be in good condition.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information: the full name(s) of the chemical constituents (e.g., "this compound in ethanol"), the building and room number, and the date you first add waste.[11]
-
Add Waste: Carefully pour the waste into the container, using a funnel if necessary, to avoid spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]
-
Secure the Container: Tightly close the container cap immediately after adding waste.
-
Store Properly: Place the container in a designated SAA, within secondary containment.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time (often 12 months), submit a waste collection request to your EHS department.[9][14]
By following these procedural steps and prioritizing the guidance found in the specific Safety Data Sheet, laboratory professionals can ensure the safe, compliant, and responsible disposal of "this compound" and all other chemical wastes.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
- 15. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 16. ph.health.mil [ph.health.mil]
- 17. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 18. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling Antifungal Agent 70
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as Antifungal Agent 70. Adherence to strict safety protocols and operational plans is critical to minimize exposure risks and prevent accidental contamination. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with this compound dictates the necessity of specific PPE to establish a primary barrier of protection.[1][2][3][4][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-impermeable gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using heavy-duty gloves. Gloves must be inspected before use and removed immediately after chemical contact, followed by hand washing.[1][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles with side-shields are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when handling large volumes or preparing solutions.[1][2] |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] In well-ventilated areas, a properly fitted N95 or higher-rated respirator may be sufficient for handling small quantities of powder. |
| Protective Clothing | Lab Coat and Impervious Clothing | A fire/flame-resistant and impervious lab coat is required to protect clothing and skin from splashes and spills.[2][6] Long pants and closed-toe shoes are minimum requirements for laboratory work.[1][5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Hazard Assessment:
-
Conduct a thorough hazard assessment for the specific procedures being undertaken.[1][3]
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[6]
-
Verify that an emergency exit and a risk-elimination area are established.[6]
-
Assemble all necessary materials, including this compound, solvents, and laboratory equipment, within the designated workspace.
-
Ensure all required PPE is readily available and in good condition.[3]
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if required.
-
Put on the appropriate respiratory protection.
-
Finally, wear chemical-impermeable gloves, ensuring they overlap with the cuffs of the lab coat.[6]
3. Handling and Procedure:
-
Handle this compound in a well-ventilated place.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Avoid contact with skin and eyes.[6]
-
If weighing the solid compound, do so in a chemical fume hood or a balance enclosure.
-
When preparing solutions, add the solid agent to the solvent slowly to avoid splashing.
4. Post-Procedure:
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
5. Storage:
-
Store the container of this compound tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store it separately from foodstuff containers or incompatible materials.[6]
Emergency Procedures
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[6]
-
Remove all sources of ignition.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[6]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[6]
First-Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Discharge into the environment must be avoided.[6]
-
Collect and arrange for disposal by a licensed professional waste disposal service.[6]
-
Keep the chemical in a suitable, closed container labeled for disposal.[6]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[6]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
